Product packaging for 5-(Morpholinomethyl)-2-thiouracil(Cat. No.:CAS No. 89665-74-7)

5-(Morpholinomethyl)-2-thiouracil

Cat. No.: B1608712
CAS No.: 89665-74-7
M. Wt: 227.29 g/mol
InChI Key: BGEPLLSIVTXHKF-UHFFFAOYSA-N
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Description

5-(Morpholinomethyl)-2-thiouracil (CAS 89665-74-7) is a chemical compound of significant interest in medicinal chemistry and drug discovery research. With a molecular weight of 227.29 g/mol and the molecular formula C 9 H 13 N 3 O 2 S, this thiouracil derivative is strategically designed by incorporating a morpholinomethyl group at the C5 position of the 2-thiouracil scaffold, a site known to be critical for modulating biological activity . The compound serves as a versatile precursor and organic building block. It can be synthesized via a Mannich reaction, a one-pot, three-component condensation of 2-thiouracil, formaldehyde, and morpholine . Its core structure allows for further derivatization, particularly through N-alkylation and S-alkylation of the thiouracil ring, enabling the exploration of diverse structure-activity relationships . From a research perspective, this compound is an important ligand in coordination chemistry. It possesses multiple donor atoms (O, N, S), allowing it to form metal complexes with various ions, which can exhibit enhanced or novel biological properties compared to the free ligand . Studies on its metal chelates have shown promise, demonstrating antibacterial, antifungal, and antitumour activities in experimental models, highlighting its potential as an antimetabolite in pharmacological studies . The morpholine moiety is known to improve physicochemical properties like aqueous solubility, making such hybrids attractive for developing new chemical entities . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. It is not approved for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13N3O2S B1608712 5-(Morpholinomethyl)-2-thiouracil CAS No. 89665-74-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(morpholin-4-ylmethyl)-2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2S/c13-8-7(5-10-9(15)11-8)6-12-1-3-14-4-2-12/h5H,1-4,6H2,(H2,10,11,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGEPLLSIVTXHKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CNC(=S)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10237845
Record name 4(1H)-Pyrimidinone, 2,3-dihydro-5-(4-morpholinylmethyl)-2-thioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10237845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89665-74-7
Record name 4(1H)-Pyrimidinone, 2,3-dihydro-5-(4-morpholinylmethyl)-2-thioxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089665747
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4(1H)-Pyrimidinone, 2,3-dihydro-5-(4-morpholinylmethyl)-2-thioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10237845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-(Morpholinomethyl)-2-thiouracil

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel thymine antimetabolite, 5-(Morpholinomethyl)-2-thiouracil (MMTU). The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

This compound is a synthetic compound derived from 2-thiouracil, a molecule of significant interest in medicinal chemistry. Thiouracil derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. The introduction of a morpholinomethyl group at the 5-position of the thiouracil ring can significantly influence the compound's physicochemical properties and biological activity. This guide details the synthetic protocol for MMTU via the Mannich reaction and outlines the analytical techniques for its comprehensive characterization.

Synthesis of this compound

The synthesis of this compound is achieved through a Mannich reaction, a three-component condensation involving 2-thiouracil, formaldehyde, and morpholine.[1] This reaction is a classic method for the aminomethylation of acidic protons located on a carbon atom.

Experimental Protocol: Mannich Reaction

This protocol describes a generalized procedure for the synthesis of this compound.

Materials:

  • 2-Thiouracil

  • Formaldehyde (37% aqueous solution)

  • Morpholine

  • Ethanol (or other suitable solvent)

  • Hydrochloric acid (for pH adjustment, if necessary)

  • Sodium hydroxide (for pH adjustment, if necessary)

  • Distilled water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Beakers and graduated cylinders

  • Buchner funnel and filter paper

  • pH meter or pH paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-thiouracil in a suitable solvent such as ethanol.

  • Addition of Reagents: To the stirred solution, add morpholine followed by the dropwise addition of an aqueous solution of formaldehyde. An equimolar ratio of the three reactants is typically used.

  • Reaction Conditions: The reaction mixture is then stirred at a specific temperature (ranging from room temperature to reflux) for a period of several hours to ensure the completion of the reaction. The progress of the reaction can be monitored using thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure using a rotary evaporator to induce precipitation.

  • Purification: The crude product is collected by filtration, washed with cold solvent (e.g., ethanol or water) to remove unreacted starting materials and impurities, and then dried under vacuum.

  • Recrystallization (Optional): For higher purity, the product can be recrystallized from a suitable solvent system.

Characterization of this compound

A combination of spectroscopic and analytical techniques is employed to confirm the structure and purity of the synthesized this compound.

Quantitative Data Summary

The following table summarizes the expected quantitative data for this compound based on its chemical structure and data from related compounds.

ParameterExpected Value/Range
Molecular Formula C₉H₁₃N₃O₂S
Molecular Weight 227.28 g/mol
Melting Point Dependent on purity, typically in the range of 200-300 °C
Elemental Analysis C: 47.56%, H: 5.77%, N: 18.49%, O: 14.08%, S: 14.11%
¹H NMR (DMSO-d₆) See Table 2 for detailed assignments
¹³C NMR (DMSO-d₆) See Table 3 for detailed assignments
IR (KBr, cm⁻¹) See Table 4 for key vibrational frequencies
Mass Spectrometry (EI) m/z 227 (M⁺), characteristic fragmentation pattern
Spectroscopic Data

¹H and ¹³C NMR spectroscopy are essential for elucidating the molecular structure of this compound. The expected chemical shifts are detailed below.

Table 2: Expected ¹H NMR Chemical Shifts (in DMSO-d₆)

Proton AssignmentExpected Chemical Shift (δ, ppm)Multiplicity
N-H (Thiouracil, N1)11.0 - 12.5singlet
N-H (Thiouracil, N3)11.0 - 12.5singlet
C-H (Thiouracil, C6)~7.5singlet
-CH₂- (Bridge)~4.0 - 4.5singlet
-CH₂- (Morpholine, N-CH₂)~2.5 - 3.0triplet
-CH₂- (Morpholine, O-CH₂)~3.5 - 4.0triplet

Table 3: Expected ¹³C NMR Chemical Shifts (in DMSO-d₆)

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C=S (Thiouracil, C2)~175 - 185
C=O (Thiouracil, C4)~160 - 170
C-H (Thiouracil, C6)~130 - 140
C (Thiouracil, C5)~100 - 110
-CH₂- (Bridge)~50 - 60
-CH₂- (Morpholine, N-CH₂)~50 - 55
-CH₂- (Morpholine, O-CH₂)~65 - 70

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Key IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)
N-H stretching3100 - 3300
C-H stretching (aliphatic)2800 - 3000
C=O stretching1650 - 1700
C=C stretching1600 - 1650
C=S stretching1100 - 1250
C-O-C stretching1050 - 1150

Mass spectrometry confirms the molecular weight of the compound. Electron ionization (EI) mass spectrometry is expected to show the molecular ion peak (M⁺) at m/z 227.

Visualization of Processes

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Process cluster_workup Work-up and Purification cluster_product Final Product Thiouracil 2-Thiouracil Reaction Mannich Reaction (in Ethanol, Stirring) Thiouracil->Reaction Formaldehyde Formaldehyde Formaldehyde->Reaction Morpholine Morpholine Morpholine->Reaction Workup Cooling, Precipitation, Filtration & Washing Reaction->Workup Crude Product Purification Recrystallization Workup->Purification MMTU This compound Purification->MMTU Pure Product

Caption: Workflow for the synthesis of this compound.

Potential Biological Signaling Pathway

Based on the known activities of 2-thiouracil derivatives, a plausible mechanism of action involves the induction of cell cycle arrest and apoptosis. The diagram below illustrates a potential signaling pathway.

Signaling_Pathway cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction MMTU 5-(Morpholinomethyl)- 2-thiouracil CDK2 CDK2 Inhibition MMTU->CDK2 p21 p21/p27 Upregulation MMTU->p21 Caspase_Activation Caspase Activation (Caspase-3, -8) MMTU->Caspase_Activation G1_S_Arrest G1/S Phase Arrest CDK2->G1_S_Arrest p21->G1_S_Arrest Apoptosis Apoptosis Caspase_Activation->Apoptosis

References

Physicochemical Properties of 5-(Morpholinomethyl)-2-thiouracil: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Morpholinomethyl)-2-thiouracil is a synthetic derivative of 2-thiouracil, classified as a potential antimetabolite of thymine.[1] Its structure combines the pharmacologically relevant thiouracil core with a morpholinomethyl substituent at the 5-position, a modification intended to modulate its biological and physicochemical properties. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, detailed experimental protocols for their determination, and an exploration of its potential biological activities based on its structural class. Due to the limited availability of specific experimental data for this compound in published literature, this guide incorporates comparative data from its parent compound, 2-thiouracil, and related analogs to provide a valuable contextual framework for researchers.

Physicochemical Data

The IUPAC name for this compound is 5-(morpholin-4-ylmethyl)-2-sulfanylidene-1H-pyrimidin-4-one.[2] It has a molecular formula of C₉H₁₃N₃O₂S and a molecular weight of 227.28 g/mol .[2] While specific experimental values for properties such as melting point, solubility, pKa, and logP for this compound are not extensively reported, the following table presents available data for structurally related compounds to serve as a benchmark for experimental design and evaluation.

PropertyThis compound2-Thiouracil (Parent Compound)6-Methyl-2-thiouracil6-Propyl-2-thiouracil
Melting Point (°C) Data not available~340 (decomposes)[3]~330 (decomposes)Data not available
Aqueous Solubility Data not availableVery slightly soluble (1:2000)[3]Very slightly soluble in cold water; 533.2 mg/L at 25°C[4]Data not available
pKa Data not availableData not availableData not availableData not available
logP (Calculated) Data not available-0.3[3]-0.2[4]0.8[5]

Synthesis and Experimental Protocols

This section details the synthetic route for this compound and provides standardized protocols for the experimental determination of its key physicochemical properties.

Synthesis via Mannich Reaction

This compound is synthesized via a Mannich reaction, which involves the aminoalkylation of an active hydrogen-containing compound.[1][6] In this case, 2-thiouracil is reacted with formaldehyde and morpholine.[1]

Synthesis_Workflow cluster_reactants Reactants 2-Thiouracil 2-Thiouracil ReactionVessel Mannich Reaction 2-Thiouracil->ReactionVessel Formaldehyde Formaldehyde Formaldehyde->ReactionVessel Morpholine Morpholine Morpholine->ReactionVessel Product 5-(Morpholinomethyl)- 2-thiouracil ReactionVessel->Product Melting_Point_Workflow A Grind Sample to Fine Powder B Pack Sample into Capillary Tube (2-3 mm) A->B C Place in Melting Point Apparatus B->C D Heat Slowly (~1-2 °C/min near MP) C->D E Observe Sample D->E F Record T_initial (First liquid appears) E->F Melting starts G Record T_final (All solid disappears) E->G Melting complete H Report Melting Point Range (T_initial - T_final) F->H G->H Solubility_Workflow A Add Excess Solid to Aqueous Buffer (e.g., pH 7.4) B Agitate at Constant Temperature (e.g., 25°C or 37°C) A->B C Equilibrate for 24-48 hours B->C D Equilibrium Reached? C->D D->C No E Separate Solid and Liquid (Centrifugation/Filtration) D->E Yes F Withdraw Supernatant E->F G Quantify Concentration (e.g., HPLC, UV-Vis) F->G H Report Solubility (e.g., mg/mL) G->H pKa_Workflow A Dissolve Compound in Water/Co-solvent B Calibrate pH Meter with Standard Buffers A->B C Add Incremental Volumes of Titrant (Acid or Base) B->C D Record pH after Each Addition C->D E Plot pH vs. Volume of Titrant D->E F Identify Inflection Point(s) E->F G Calculate pKa (pH at half-equivalence point) F->G H Report pKa Value(s) G->H logP_Workflow A Pre-saturate n-Octanol and Aqueous Buffer B Dissolve Compound in One Phase A->B C Combine Phases in a Separatory Funnel B->C D Shake Vigorously to Equilibrate C->D E Allow Phases to Separate D->E F Measure Concentration in Each Phase (C_oct, C_aq) E->F G Calculate logP = log10(C_oct / C_aq) F->G H Report logP Value G->H Mechanism_of_Action cluster_thiouracil Thiouracil-like Activity (e.g., Antithyroid) cluster_antimetabolite Antimetabolite Activity (e.g., Anticancer) MMTU1 5-(Morpholinomethyl)- 2-thiouracil TPO Thyroid Peroxidase (TPO) MMTU1->TPO Inhibits Hormone_Synth Thyroid Hormone Synthesis (T3/T4) TPO->Hormone_Synth Catalyzes MMTU2 5-(Morpholinomethyl)- 2-thiouracil (Thymine Analog) Enzymes Nucleotide Synthesis Enzymes (e.g., Thymidylate Synthase) MMTU2->Enzymes Inhibits DNA_Synth DNA Synthesis & Replication MMTU2->DNA_Synth Incorporated into DNA, causing damage Enzymes->DNA_Synth Required for Cell_Division Cell Division DNA_Synth->Cell_Division Leads to

References

The Anticancer Mechanism of 5-(Morpholinomethyl)-2-thiouracil: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Morpholinomethyl)-2-thiouracil (MMTU) is a synthetic derivative of 2-thiouracil, a pyrimidine analog. Emerging research indicates its potential as an anticancer agent, positioning it as a subject of interest in oncology drug development. This technical guide consolidates the current understanding of the mechanism of action of MMTU in cancer, drawing from available studies on the compound and its closely related analogs. It aims to provide a detailed overview for researchers and professionals in the field, covering its role as an antimetabolite, its effects on the cell cycle, and the potential for enhanced activity through metal chelation. While direct, comprehensive studies on MMTU are limited, this guide synthesizes the existing data and extrapolates from analogous compounds to present a coherent mechanistic framework.

Core Mechanism of Action: Antimetabolite Activity

The primary proposed mechanism of action for this compound is as an antimetabolite of thymine.[1][2] As a pyrimidine analog, MMTU is believed to interfere with nucleic acid synthesis, a critical pathway for the proliferation of cancer cells.

A proposed molecular interaction involves the formation of hydrogen bonds between MMTU and the amine groups of nucleic acid bases.[3] This interaction is thought to disrupt the normal metabolic processes involving these bases, thereby inhibiting DNA and RNA synthesis and impeding cell growth.[3]

The structure of MMTU, with its morpholinomethyl substituent at the 5-position of the 2-thiouracil core, likely plays a crucial role in its recognition and interaction with target enzymes and nucleic acid structures.

Downstream Cellular Effects

The antimetabolite activity of MMTU is expected to trigger a cascade of downstream cellular events, culminating in the inhibition of cancer cell proliferation.

Cell Cycle Arrest

Studies have indicated that this compound can induce cell cycle arrest, specifically at the G1 phase.[4] By halting the cell cycle at this checkpoint, MMTU prevents the cell from entering the S phase (DNA synthesis), effectively blocking replication.

Induction of Apoptosis

While direct evidence for MMTU-induced apoptosis is still emerging, studies on closely related novel thiopyrimidine derivatives provide strong indications of this mechanistic pathway. For instance, certain thiopyrimidine analogs have been shown to significantly induce early-stage apoptosis in cancer cell lines such as MCF-7.[2] This apoptotic induction is associated with the accumulation of cells in the subG0-G1 phase of the cell cycle and the overexpression of key apoptotic markers like the Fas receptor and Cytochrome C.[2]

Enhancement of Anticancer Activity through Metal Chelation

A notable aspect of the biological activity of this compound is its enhancement upon chelation with metal ions.[3] Antitumor studies on metal chelates of MMTU have demonstrated that the complexes can exhibit greater activity than the parent compound.[1][3] The observed order of activity for some metal complexes is as follows: MMTU < NiI₂·MMTU < CoBr₂·MMTU < ZnCl₂·MMTU·H₂O < ZnSO₄·MMTU.[3] This suggests that the coordination of metal ions to MMTU can modulate its physicochemical properties, potentially improving its cellular uptake, stability, or interaction with biological targets.

Quantitative Data on Anticancer Activity (Based on Analogous Compounds)

Direct and comprehensive quantitative data for this compound against a wide range of cancer cell lines is not extensively published. However, to provide a relevant context for its potential efficacy, the following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of closely related N-substituted 5-iodouracil derivatives.[5]

CompoundCancer Cell LineIC₅₀ (µg/mL)[5]
1,3-bis(cyclohexylmethyl)-5-iodopyrimidine-2,4(1H,3H)-dione HepG2 (Hepatocellular Carcinoma)16.5
A549 (Lung Carcinoma)33.0
HuCCA-1 (Cholangiocarcinoma)49.0
1-(Cyclohexylmethyl)pyrimidine analog T47D (Breast Cancer)20.0
KB (Oral Epidermoid Carcinoma)35.0
HepG2 (Hepatocellular Carcinoma)36.0
P388 (Murine Leukemia)41.47
HeLa (Cervical Adenocarcinoma)46.0
Another 1,3-disubstituted analog MOLT-3 (T-lymphoblast)37.53

Experimental Protocols (Based on Analogous Compounds)

Cell Lines and Culture

A panel of human cancer cell lines would be appropriate for evaluating the anticancer activity of MMTU. Examples include:

  • HepG2 (Hepatocellular Carcinoma)

  • A549 (Lung Carcinoma)

  • MCF-7 (Breast Adenocarcinoma)

  • HeLa (Cervical Adenocarcinoma)

  • KB (Oral Epidermoid Carcinoma)

  • MOLT-3 (T-lymphoblastic Leukemia)

Cells are typically cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL), and maintained in a humidified atmosphere with 5% CO₂ at 37°C.

Cytotoxicity Assays

The in vitro cytotoxicity of MMTU can be determined using various colorimetric assays:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of MMTU and incubate for an additional 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ value.

  • Crystal Violet Assay:

    • Seed and treat cells as described for the MTT assay.

    • After the incubation period, fix the cells with 95% ethanol.

    • Stain the fixed cells with a crystal violet solution.

    • Lyse the stained cells with a solution of 0.1 N HCl in methanol.

    • Measure the absorbance at 550 nm.

    • Calculate the percentage of cell viability and determine the IC₅₀ value.

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: This assay is similar to the MTT assay but the product is a water-soluble formazan, simplifying the procedure. It is particularly useful for suspension cell lines like MOLT-3.

Cell Cycle Analysis
  • Treat cancer cells with MMTU at its IC₅₀ concentration for 24-48 hours.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

  • Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.

  • Analyze the DNA content of the cells using a flow cytometer.

  • The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using appropriate software.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Treat cells with MMTU as described for cell cycle analysis.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and propidium iodide to the cell suspension and incubate in the dark.

  • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualizations of Mechanisms and Workflows

G MMTU This compound (MMTU) Nucleic_Acid_Synthesis Nucleic Acid Synthesis (DNA/RNA) MMTU->Nucleic_Acid_Synthesis Inhibits (as antimetabolite) G1_Arrest G1 Phase Arrest MMTU->G1_Arrest Apoptosis Apoptosis MMTU->Apoptosis Induces (inferred from analogs) Thymine Thymine Thymine->Nucleic_Acid_Synthesis Required for Cell_Proliferation Cancer Cell Proliferation Nucleic_Acid_Synthesis->Cell_Proliferation Enables G1_Arrest->Cell_Proliferation Inhibits Apoptosis->Cell_Proliferation Inhibits

Caption: Proposed mechanism of action of this compound.

G cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies start Cancer Cell Culture treatment Treatment with MMTU (Varying Concentrations) start->treatment cytotoxicity Cytotoxicity Assays (MTT, Crystal Violet, XTT) treatment->cytotoxicity ic50 Determine IC50 Value cytotoxicity->ic50 cell_cycle Cell Cycle Analysis (Flow Cytometry with PI) ic50->cell_cycle apoptosis Apoptosis Assay (Annexin V-FITC/PI Staining) ic50->apoptosis analysis Data Analysis cell_cycle->analysis apoptosis->analysis

Caption: Experimental workflow for evaluating the anticancer activity of MMTU.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel anticancer agents. Its proposed mechanism as a thymine antimetabolite, leading to cell cycle arrest and potentially apoptosis, aligns with established anticancer strategies. The enhanced activity observed with its metal chelates opens an avenue for the design of more potent metallodrugs.

Future research should focus on:

  • Comprehensive in vitro screening: Determining the IC₅₀ values of MMTU against a broad panel of cancer cell lines.

  • Detailed mechanistic studies: Elucidating the specific molecular targets of MMTU and confirming its induction of apoptosis.

  • In vivo efficacy studies: Evaluating the antitumor activity of MMTU and its metal complexes in preclinical animal models.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing new analogs to optimize anticancer potency and selectivity.

A deeper understanding of the molecular pharmacology of this compound will be pivotal in harnessing its full therapeutic potential in oncology.

References

Antiviral Activity Spectrum of 5-(Morpholinomethyl)-2-thiouracil: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and potential antiviral activity of 5-(Morpholinomethyl)-2-thiouracil. While direct experimental data on the antiviral spectrum of this specific compound is not extensively available in peer-reviewed literature, this document extrapolates its potential efficacy based on the well-established antiviral properties of the 2-thiouracil scaffold and related 5-substituted derivatives. This guide covers the general synthesis, putative mechanisms of action, and detailed experimental protocols for evaluating the antiviral activity of such compounds, serving as a foundational resource for researchers initiating studies in this area.

Introduction: The Therapeutic Potential of 2-Thiouracil Derivatives

The pyrimidine analog 2-thiouracil is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad range of biological activities, including anticancer, antibacterial, and antiviral properties. The structural similarity of the uracil core to the nucleobases found in RNA and DNA allows these compounds to interfere with various cellular and viral processes. Substitution at the C5 position of the 2-thiouracil ring has been a particularly fruitful strategy for developing novel therapeutic agents with enhanced potency and selectivity. The introduction of a morpholinomethyl group at this position, creating this compound, a Mannich base, is a rational design strategy to potentially enhance bioavailability and target engagement.

While specific studies on this compound are limited, the broader class of 5-substituted 2-thiouracil derivatives has shown promise. For instance, certain 2-thiouracil-5-carbonitrile derivatives have demonstrated promising activity against Bovine Viral Diarrhea Virus (BVDV), a surrogate model for Hepatitis C virus.[1] This suggests that the 2-thiouracil core is a viable starting point for the development of novel antiviral agents.

Synthesis of this compound

The synthesis of this compound is typically achieved through a Mannich reaction. This one-pot three-component condensation reaction involves an active hydrogen compound (2-thiouracil), an aldehyde (formaldehyde), and a secondary amine (morpholine).

Synthesis of this compound via Mannich Reaction Thiouracil 2-Thiouracil Reaction + Thiouracil->Reaction Formaldehyde Formaldehyde Formaldehyde->Reaction Morpholine Morpholine Morpholine->Reaction Product This compound Reaction->Product Mannich Reaction

Figure 1: General synthetic scheme for this compound.

Putative Antiviral Mechanisms and Signaling Pathways

The precise antiviral mechanism of this compound remains to be elucidated. However, based on the mechanisms of other pyrimidine analogs, several potential pathways can be hypothesized. These compounds can act as competitive inhibitors of viral polymerases, be incorporated into viral nucleic acids leading to chain termination, or interfere with other essential viral or host cell enzymes.

A potential mechanism of action could involve the inhibition of a viral RNA-dependent RNA polymerase (RdRp), a key enzyme for the replication of many RNA viruses. By mimicking a natural nucleotide, the thiouracil derivative could bind to the active site of the RdRp, thereby halting the synthesis of new viral RNA.

Hypothetical Antiviral Mechanism of Action Compound This compound RdRp RNA-dependent RNA Polymerase (RdRp) Compound->RdRp Inhibition Virus Virus Entry Replication Viral RNA Replication Virus->Replication Replication->RdRp Translation Viral Protein Synthesis RdRp->Translation Assembly Virion Assembly Translation->Assembly Release Virus Release Assembly->Release

Figure 2: Hypothetical inhibition of viral replication by targeting RdRp.

Experimental Protocols for Antiviral Evaluation

A systematic evaluation of the antiviral activity of this compound would involve a series of in vitro assays. The following protocols provide a general framework for such studies.

Cytotoxicity Assay

Prior to assessing antiviral activity, the cytotoxicity of the compound on the host cell line must be determined. This is crucial to ensure that any observed antiviral effect is not due to cell death.

  • Cell Lines: A panel of relevant cell lines (e.g., Vero, MDCK, A549, Huh-7) should be selected based on the target viruses.

  • Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay is commonly used.

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours).

    • Add the MTT or MTS reagent and incubate.

    • Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.

Antiviral Activity Assays

Several methods can be employed to determine the antiviral efficacy of the compound.

  • Plaque Reduction Assay: This is a gold-standard assay for quantifying the inhibition of viral replication.

    • Seed host cells in 6- or 12-well plates to form a confluent monolayer.

    • Infect the cells with a known titer of the virus for 1-2 hours.

    • Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the test compound.

    • Incubate for several days until viral plaques are visible.

    • Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

    • The 50% effective concentration (EC50) is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

  • Yield Reduction Assay: This assay measures the amount of infectious virus produced in the presence of the compound.

    • Infect cell monolayers with the virus in the presence of different concentrations of the compound.

    • After a full replication cycle (e.g., 24-48 hours), harvest the cell supernatant.

    • Titer the amount of infectious virus in the supernatant using a plaque assay or TCID50 (50% tissue culture infective dose) assay.

    • The EC50 is the concentration that reduces the viral yield by 50%.

  • High-Throughput Screening (HTS) Assays: For screening against a large number of viruses or compounds, HTS assays using reporter viruses (e.g., expressing luciferase or fluorescent proteins) can be employed.

Data Presentation

Quantitative data from these assays should be summarized in a clear and structured format to allow for easy comparison.

Table 1: Hypothetical Antiviral Activity and Cytotoxicity Profile of this compound

VirusCell LineAssay TypeEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
Influenza A virusMDCKPlaque ReductionData not availableData not availableData not available
Herpes Simplex Virus-1VeroPlaque ReductionData not availableData not availableData not available
Dengue VirusHuh-7Yield ReductionData not availableData not availableData not available
Respiratory Syncytial VirusA549Yield ReductionData not availableData not availableData not available

Note: The table above is a template. Currently, there is no publicly available data to populate it for this compound.

General Workflow for In Vitro Antiviral Screening cluster_0 Compound Preparation cluster_1 Assay Setup cluster_2 Data Acquisition cluster_3 Data Analysis Compound This compound (Stock Solution) Dilutions Serial Dilutions Compound->Dilutions Cells Host Cell Culture Infection Virus Infection Cells->Infection Treatment Compound Treatment Infection->Treatment Cytotoxicity Cytotoxicity Assay (e.g., MTT) Treatment->Cytotoxicity Antiviral Antiviral Assay (e.g., Plaque Reduction) Treatment->Antiviral CC50 Calculate CC50 Cytotoxicity->CC50 EC50 Calculate EC50 Antiviral->EC50 SI Determine Selectivity Index (SI) CC50->SI EC50->SI

Figure 3: A generalized workflow for the in vitro screening of antiviral compounds.

Conclusion and Future Directions

While the 2-thiouracil scaffold holds significant promise for the development of novel antiviral agents, the specific antiviral activity spectrum of this compound remains to be defined. The information presented in this technical guide provides a strong foundation for initiating such investigations. Future research should focus on the synthesis and purification of this compound, followed by a comprehensive in vitro screening against a diverse panel of RNA and DNA viruses. Subsequent studies should aim to elucidate its mechanism of action and evaluate its efficacy in in vivo models of viral diseases. The exploration of this and other related 5-substituted 2-thiouracil derivatives could lead to the discovery of new and effective antiviral therapies.

References

Unraveling the Antimicrobial Potential of 5-(Morpholinomethyl)-2-thiouracil: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Tiruchirappalli, India – The emergence of drug-resistant pathogens presents a formidable challenge to global health. In the ongoing search for novel antimicrobial agents, the synthetic heterocycle 5-(Morpholinomethyl)-2-thiouracil (MMTU) has been identified as a compound of interest. This technical guide provides a comprehensive analysis of the available scientific literature on the antibacterial and antifungal properties of MMTU, with a focus on its synthesis, and the reported, yet currently limited, biological evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new anti-infective therapies.

Synthesis of this compound

The primary synthesis of this compound is achieved through a Mannich reaction. This well-established organic reaction involves the aminoalkylation of an acidic proton located on a substrate. In the case of MMTU, the reactants are 2-thiouracil, formaldehyde, and morpholine. The reaction results in the substitution of a hydrogen atom on the pyrimidine ring of 2-thiouracil with a morpholinomethyl group at the 5-position.

A foundational study by Kamalakannan and Venkappayya outlines the synthesis and characterization of MMTU.[1] While the detailed experimental protocol from this specific publication is not publicly accessible, the general principles of the Mannich reaction provide a basis for its replication.

Antibacterial and Antifungal Properties: Current State of Knowledge

The seminal research on MMTU confirms that the compound has been subjected to antimicrobial and antifungal studies.[1] However, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values or zones of inhibition against various bacterial and fungal strains, are not available in the public domain. The accessible abstracts and citations of this work allude to these studies but do not provide the granular data necessary for a detailed comparative analysis.

For the benefit of researchers looking to build upon this work, a generalized experimental workflow for antimicrobial susceptibility testing is described below.

General Experimental Protocol for Antimicrobial Susceptibility Testing

The following represents a standard methodology that could be employed to quantitatively assess the antimicrobial properties of this compound.

1. Preparation of Microbial Cultures:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger) are cultured in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a standardized cell density, typically corresponding to a 0.5 McFarland standard.

2. Antimicrobial Agent Preparation:

  • A stock solution of this compound is prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) and then serially diluted to create a range of concentrations for testing.

3. Broth Microdilution Method (for MIC determination):

  • The serial dilutions of MMTU are added to the wells of a 96-well microtiter plate.

  • Each well is then inoculated with the standardized microbial suspension.

  • Positive (microbes with no drug) and negative (broth only) controls are included.

  • The plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

4. Agar Disk Diffusion Method (for Zone of Inhibition):

  • A standardized microbial suspension is uniformly spread onto the surface of an agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Sterile paper disks impregnated with a known concentration of MMTU are placed on the agar surface.

  • The plates are incubated under suitable conditions.

  • The diameter of the clear zone of no growth around the disk is measured in millimeters.

Visualizing the Path Forward: Experimental Workflow

To guide future research efforts, the following diagrams illustrate the logical workflow for the synthesis and antimicrobial evaluation of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2-Thiouracil 2-Thiouracil Mannich Reaction Mannich Reaction 2-Thiouracil->Mannich Reaction Formaldehyde Formaldehyde Formaldehyde->Mannich Reaction Morpholine Morpholine Morpholine->Mannich Reaction This compound This compound Mannich Reaction->this compound

Caption: Synthesis workflow for this compound via the Mannich reaction.

Antimicrobial_Screening_Workflow Start Start Compound This compound Start->Compound Assay Antimicrobial Susceptibility Assay (e.g., Broth Microdilution, Disk Diffusion) Compound->Assay BacterialStrains Bacterial Strains BacterialStrains->Assay FungalStrains Fungal Strains FungalStrains->Assay Data Collect Data (MIC, Zone of Inhibition) Assay->Data Analysis Data Analysis and Interpretation Data->Analysis End End Analysis->End

Caption: Generalized workflow for antimicrobial screening of the target compound.

Future Directions and Conclusion

The initial synthesis and preliminary biological screening of this compound suggest its potential as a scaffold for the development of new antimicrobial agents. However, a significant gap in the publicly available data exists. To fully elucidate the therapeutic potential of MMTU, further research is imperative.

Future studies should focus on:

  • Re-synthesis and full characterization of this compound.

  • Comprehensive in vitro antimicrobial testing against a broad panel of clinically relevant bacterial and fungal pathogens to determine MIC and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) values.

  • Structure-Activity Relationship (SAR) studies to explore how modifications to the morpholinomethyl or thiouracil moieties affect antimicrobial potency.

  • Mechanism of action studies to identify the cellular targets and pathways disrupted by the compound.

  • In vivo efficacy and toxicity studies in animal models to assess its therapeutic index.

References

The Discovery and Development of Novel Thiouracil Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiouracil, a derivative of uracil where a sulfur atom replaces an oxygen atom, serves as a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, leading to their investigation and development as antibacterial, anticancer, and antithyroid agents.[1][2] This technical guide provides an in-depth overview of the discovery and development of novel thiouracil derivatives, focusing on their synthesis, biological evaluation, and the crucial structure-activity relationships that govern their therapeutic potential.

Synthetic Strategies and Methodologies

The synthesis of novel thiouracil derivatives often involves multi-step reactions, starting from a core thiouracil moiety and introducing various substituents to modulate the compound's physicochemical properties and biological activity.

General Synthesis of 2-Thiouracil-5-Sulfonamide Derivatives

A common synthetic route to generate 2-thiouracil-5-sulfonamide derivatives begins with the chlorosulfonation of a 6-substituted-2-thiouracil. This intermediate can then be reacted with various amines or other nucleophiles to generate a library of derivatives.

Experimental Protocol: Synthesis of 6-Methyl-4-Oxo-2-Thioxo-1,2,3,4-Tetrahydropyrimidine-5-Sulfonyl Chloride

A mixture of 6-methyl-2-thiouracil (12.5 g, 0.0055 mol) and chlorosulfonic acid (51 mL, 0.055 mol) is refluxed at 120 °C for 8 hours. The reaction mixture is then cooled and poured onto ice. The resulting precipitate is filtered, dried under a vacuum, and recrystallized from a dimethylformamide (DMF)/water mixture to yield the desired sulfonyl chloride intermediate.[3]

Synthesis of Thiouracil Derivatives Containing an Oxadiazole Moiety

Another synthetic approach involves the introduction of heterocyclic moieties, such as oxadiazole, to the thiouracil scaffold. This can be achieved through a multi-step process.

Experimental Protocol: Synthesis of Thiouracil Derivatives with an Oxadiazole Moiety

The synthesis starts with the reaction of aromatic aldehydes with semicarbazide to form a semicarbazone. This is then converted to an oxadiazole ring upon reaction with bromine. The resulting compound is then coupled with a 4-(chloromethyl)benzoyl chloride intermediate. This intermediate is subsequently reacted with a thiouracil derivative to yield the final product. The reaction is typically carried out in a dry solvent like tetrahydrofuran at room temperature.[4]

Biological Activities and Therapeutic Potential

Novel thiouracil derivatives have been extensively evaluated for a range of therapeutic applications, with promising results in several key areas.

Anticancer Activity

Thiouracil derivatives have emerged as a promising class of anticancer agents, with several mechanisms of action being explored.

Certain thiouracil derivatives have been identified as potent inhibitors of histone deacetylases (HDACs), which are key enzymes in the epigenetic regulation of gene expression and are often dysregulated in cancer.[5][6][7] Inhibition of HDACs can lead to cell cycle arrest and apoptosis in cancer cells.

A series of novel uracil and thiouracil derivatives were designed and synthesized as HDAC inhibitors.[6] Several of these compounds exhibited promising cytotoxic activities against various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and HCT-116 (colon cancer).[6][7] For instance, compound 7e from one study showed potent inhibitory activity against HDAC1 and HDAC4 and induced cell cycle arrest at the G0-G1 phase and apoptosis in HCT116 cells.[5][7] Another compound, 5m , was found to be a potent inhibitor of HDAC1 and superior to the known inhibitor trichostatin A against HDAC4.[6][8]

Table 1: Cytotoxic Activity of Selected Thiouracil Derivatives against Cancer Cell Lines

CompoundTarget Cancer Cell LineIC50 (µM)Reference
5a MCF-711 ± 1.6[9]
5b HCT-11621 ± 2.4[9]
5f MCF-79.3 ± 3.4[9]
5i HepG24 ± 1[10]
5k HepG25 ± 2[10]
5m HepG23.3 ± 0.56[10]
Sorafenib (Reference) MCF-7141 ± 3[9]
Sorafenib (Reference) HCT-116177 ± 0.93[9]
Sorafenib (Reference) HepG217 ± 2.3[10]

Other thiouracil derivatives have been investigated as inhibitors of cyclin-dependent kinases (CDKs), which are critical for cell cycle progression. A series of 2-thiouracil-5-sulfonamide derivatives were synthesized and evaluated for their cytotoxic activity against several human cancer cell lines.[3][11] Compounds 6b, 6d-g, and 7b demonstrated promising anticancer activity and significant inhibition of CDK2A.[11] The most active compound, 6e , induced cell growth arrest at different phases of the cell cycle in various cancer cell lines and stimulated apoptosis.[11]

Experimental Workflow: Anticancer Activity Screening

G cluster_synthesis Synthesis cluster_screening Biological Screening cluster_mechanism Mechanism of Action Start Starting Materials Synth Chemical Synthesis Start->Synth Purify Purification & Characterization Synth->Purify CellLines Human Cancer Cell Lines (e.g., A-2780, HT-29, MCF-7, HepG2) Purify->CellLines Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) CellLines->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 EnzymeAssay Enzyme Inhibition Assay (e.g., CDK2A, HDAC) IC50->EnzymeAssay CellCycle Cell Cycle Analysis (Flow Cytometry) EnzymeAssay->CellCycle Apoptosis Apoptosis Assay CellCycle->Apoptosis

Caption: Workflow for the synthesis and biological evaluation of anticancer thiouracil derivatives.

Antibacterial Activity

The emergence of antibiotic-resistant bacteria has spurred the search for novel antibacterial agents. Thiouracil derivatives have shown promise as inhibitors of bacterial enzymes essential for survival.

A key target in the development of new antibacterials is the SecA ATPase, a crucial component of the bacterial protein secretion system.[4][12][13] Several series of novel thiouracil derivatives have been synthesized and shown to inhibit SecA ATPase.

One study focused on thiouracil derivatives containing an oxadiazole moiety.[4] Compound 9g from this series exhibited promising antibacterial activity and an IC50 value of 19.9 µg/mL against SecA ATPase, which was lower than the lead compound.[4] Another series of derivatives incorporating an acyl thiourea moiety also yielded potent SecA inhibitors, with compounds 7c and 7u showing higher inhibitory activities than the lead compound.[13]

Table 2: Antibacterial Activity of Selected Thiouracil Derivatives

CompoundBacterial StrainInhibition Zone (mm)IC50 against SecA ATPase (µg/mL)Reference
9g Bacillus amyloliquefaciens-19.9[4]
9n Bacillus amyloliquefaciens--[4]
7c Bacillus amyloliquefaciens-Higher than lead compound[13]
7u Bacillus amyloliquefaciens-Higher than lead compound[13]
Derivative 2 Staphylococcus aureus24 ± 0.1-[14]
Derivative 2 Bacillus subtilis19.5 ± 0.3-[14]

Signaling Pathway: SecA-Mediated Protein Translocation and its Inhibition

G cluster_membrane Bacterial Cytoplasmic Membrane cluster_cytoplasm Cytoplasm SecYEG SecYEG Translocon Ribosome Ribosome Preprotein Preprotein Ribosome->Preprotein Synthesis SecA SecA ATPase Preprotein->SecA Binding SecA->SecYEG Docking SecA->Preprotein Translocation through SecYEG ADP ADP + Pi SecA->ADP Hydrolysis ATP ATP ATP->SecA Thiouracil Thiouracil Derivative Thiouracil->SecA Inhibition

Caption: Inhibition of bacterial protein secretion by thiouracil derivatives targeting SecA ATPase.

Antithyroid Activity

Thiouracil and its derivatives, most notably propylthiouracil (PTU), have long been used in the treatment of hyperthyroidism.[1][15][16] They act by inhibiting the production of thyroid hormones.[17] The mechanism is believed to involve the inhibition of thyroid peroxidase, an enzyme essential for the iodination of thyroglobulin.[15]

Recent research has focused on developing novel thiouracil derivatives with improved efficacy and safety profiles compared to existing antithyroid drugs.[15][16] Structure-activity relationship (SAR) studies have been conducted to optimize the interaction of these compounds with their target, mammalian lactoperoxidase (LPO), which serves as a model for thyroid peroxidase.[15][16] These studies have shown that modifications at various positions of the thiouracil ring can significantly impact antithyroid activity.[15] For instance, a number of designed compounds demonstrated a greater ability to reduce serum T4 levels in hyperthyroid rats by 3% to 60% compared to PTU.[15][18]

Table 3: Effect of Thiouracil Derivatives on Thyroid Hormone Levels in Hyperthyroid Rats

TreatmentMean Serum T3 LevelMean Serum T4 LevelReference
Euthyroid ControlNormalNormal[15]
Hyperthyroid ControlSignificantly IncreasedSignificantly Increased[15]
PTU (10 mg/kg)ReducedReduced[15]
Novel Derivatives (10 mg/kg)Comparable to PTU3% to 60% greater reduction than PTU[15][18]

Logical Relationship: Development of Novel Antithyroid Thiouracil Derivatives

G cluster_problem Clinical Need cluster_approach Drug Development Strategy cluster_evaluation Preclinical Evaluation cluster_outcome Desired Outcome Hyperthyroidism Hyperthyroidism (Excess Thyroid Hormones) PTU Existing Drug: Propylthiouracil (PTU) Hyperthyroidism->PTU SAR Structure-Activity Relationship (SAR) Studies PTU->SAR Basis for Modification Synthesis Synthesis of Novel Derivatives SAR->Synthesis InVivo In Vivo Testing (Thyroxine-Induced Hyperthyroid Rats) Synthesis->InVivo HormoneLevels Measure Serum T3/T4 Levels InVivo->HormoneLevels Improved More Potent Antithyroid Agents HormoneLevels->Improved

Caption: The logical progression for the development of improved antithyroid thiouracil derivatives.

Conclusion

The thiouracil scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities exhibited by its derivatives, from anticancer and antibacterial to antithyroid effects, underscore the versatility of this chemical entity. Future research will likely focus on the development of more selective and potent derivatives with improved pharmacokinetic and safety profiles. The strategic application of structure-activity relationship studies, coupled with advanced synthetic methodologies and robust biological screening, will be pivotal in translating the promise of these compounds into clinically effective therapies.

References

In Vitro Cytotoxicity of 5-(Morpholinomethyl)-2-thiouracil: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiouracil derivatives represent a class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer properties. The introduction of various substituents at the 5-position of the 2-thiouracil scaffold has been a key strategy in the development of novel therapeutic agents. This technical guide focuses on the in vitro evaluation of the cytotoxicity of 5-(Morpholinomethyl)-2-thiouracil, a Mannich base derivative of 2-thiouracil.

While the synthesis of this compound (also referred to as MMTU) has been reported, and its potential as an antitumor agent has been investigated, detailed public-domain data on its specific in vitro cytotoxicity is limited.[1] Therefore, this guide will provide a comprehensive overview of the methodologies used to assess the cytotoxicity of such compounds and will present available data on closely related 5-substituted-2-thiouracil derivatives to offer a comparative context.

Data Presentation: Cytotoxicity of 5-Substituted-2-Thiouracil Derivatives

Due to the limited availability of specific quantitative cytotoxicity data for this compound, the following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of other 5-substituted-2-thiouracil derivatives against various cancer cell lines. This data is intended to provide a comparative baseline for researchers working with similar compounds.

CompoundCell LineIC50 (µM)Reference
5-Fluorouracil (Reference Drug) HT-29 (Colon Cancer)5.00 ± 0.004 µg/mL[2]
HCT116 (Colon Cancer)13.72 µM[3]
HT29 (Colon Cancer)106.8 µM[3]
Various 5-Trifluoromethylpyrimidine Derivatives A549 (Lung Cancer)0.35 µM (for compound 9u)[4]
MCF-7 (Breast Cancer)3.24 µM (for compound 9u)[4]
PC-3 (Prostate Cancer)5.12 µM (for compound 9u)[4]
Mannich bases of chalcone analogues Molt 4/C8 (T-lymphocytes)0.2–10 µM[5]
CEM (T-lymphocytes)0.2–10 µM[5]
P388 (Murine Leukemia)0.2–10 µM[5]
L1210 (Murine Leukemia)0.2–10 µM[5]

Experimental Protocols

The following are detailed methodologies for two common in vitro cytotoxicity assays, the MTT and SRB assays, which are suitable for evaluating the cytotoxic potential of compounds like this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Cell culture medium

  • Test compound (this compound)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to reduce background noise.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

SRB (Sulphorhodamine B) Assay

The SRB assay is a cell density-based assay that relies on the measurement of cellular protein content. The bright pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acids of cellular proteins.

Materials:

  • Sulphorhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Trichloroacetic acid (TCA) solution (10% w/v)

  • Tris-base solution (10 mM, pH 10.5)

  • Cell culture medium

  • Test compound

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Cell Fixation: After compound incubation, gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and dead cells.

  • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB.

  • Drying: Allow the plates to air dry completely.

  • Protein-Bound Dye Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Mandatory Visualizations

Experimental Workflow for In Vitro Cytotoxicity Testing

experimental_workflow cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., A549, MCF-7) seeding 2. Cell Seeding (96-well plates) cell_culture->seeding incubation_24h 3. Incubation (24 hours) seeding->incubation_24h compound_prep 4. Prepare Serial Dilutions of this compound treatment 5. Add Compound to Cells compound_prep->treatment incubation_48h 6. Incubation (e.g., 48 hours) treatment->incubation_48h assay_choice 7. Perform Assay (MTT or SRB) incubation_48h->assay_choice read_plate 8. Read Absorbance (Microplate Reader) assay_choice->read_plate calc_viability 9. Calculate % Viability read_plate->calc_viability ic50 10. Determine IC50 Value calc_viability->ic50

Caption: General workflow for in vitro cytotoxicity evaluation.

Signaling Pathway Implicated in Thiouracil Derivative-Induced Apoptosis

While the precise signaling pathway for this compound is not elucidated, many cytotoxic agents, including 5-fluorouracil (a related pyrimidine analog), are known to induce apoptosis. The Bcl-2 family of proteins plays a crucial role in regulating apoptosis.[6] The following diagram illustrates a simplified intrinsic apoptotic pathway that could be investigated.

apoptosis_pathway compound This compound dna_damage DNA Damage / Cellular Stress compound->dna_damage p53 p53 Activation dna_damage->p53 bax_bak Bax/Bak Activation p53->bax_bak Upregulates bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) p53->bcl2 Downregulates mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito bcl2->bax_bak |-- cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation (Apoptosome) cyto_c->cas9 apaf1 Apaf-1 apaf1->cas9 cas3 Caspase-3 Activation (Executioner Caspase) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Simplified intrinsic apoptosis pathway.

References

Preliminary Investigation of 5-(Morpholinomethyl)-2-thiouracil as a Potential Thymidylate Synthase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Thymidylate synthase (TS) remains a pivotal and validated target in oncology, responsible for the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair. Its inhibition leads to "thymineless death," a cornerstone of many chemotherapeutic strategies. The uracil scaffold has historically served as a foundational element in the design of TS inhibitors, most notably with the clinical success of 5-fluorouracil (5-FU). This whitepaper explores the preliminary investigation of 5-(Morpholinomethyl)-2-thiouracil as a potential thymidylate synthase inhibitor. While direct enzymatic inhibition data for this specific compound is not yet publicly available, this document synthesizes the existing knowledge on its synthesis and general biological activity, and provides a comprehensive guide to the experimental protocols required for its thorough evaluation as a TS inhibitor. This guide is intended to serve as a foundational resource for researchers aiming to explore the therapeutic potential of novel 2-thiouracil derivatives.

Introduction to Thymidylate Synthase as a Therapeutic Target

Thymidylate synthase (EC 2.1.1.45) is a critical enzyme in the folate pathway, catalyzing the reductive methylation of deoxyuridine monophosphate (dUMP) to dTMP, utilizing N⁵,N¹⁰-methylenetetrahydrofolate as the one-carbon donor. This reaction is the sole de novo source of thymidylate, making TS essential for DNA synthesis and cell proliferation. Consequently, TS has been a major target for anticancer drug development for several decades. Inhibitors of TS can be broadly categorized into nucleotide and folate analogs. The well-established anticancer agent 5-fluorouracil is a prodrug that is metabolized to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), which forms a stable ternary complex with TS and the folate cofactor, thereby inhibiting the enzyme. The clinical utility of TS inhibitors underscores the continued interest in developing novel compounds with improved efficacy, selectivity, and resistance profiles.

Synthesis and Known Biological Profile of this compound

This compound is a synthetic derivative of 2-thiouracil. Its synthesis is achieved through a Mannich reaction involving 2-thiouracil, formaldehyde, and morpholine[1].

While specific data on the thymidylate synthase inhibitory activity of this compound is not extensively documented in publicly available literature, preliminary studies have reported on its broader biological activities. The compound and its metal chelates have been investigated for their antimicrobial, antifungal, and general antitumor properties[1]. These initial findings suggest that the molecule is biologically active, warranting a more focused investigation into its specific molecular targets, such as thymidylate synthase. The structural similarity to the uracil core provides a strong rationale for its evaluation as a potential TS inhibitor.

Experimental Protocols for Evaluation as a Thymidylate Synthase Inhibitor

A thorough investigation of this compound's potential as a thymidylate synthase inhibitor requires a multi-faceted approach, encompassing enzymatic assays, cell-based assays, and potentially structural biology studies.

Thymidylate Synthase Inhibition Assays

3.1.1. Spectrophotometric Assay

This assay continuously monitors the enzymatic reaction by measuring the increase in absorbance at 340 nm, which results from the conversion of tetrahydrofolate to dihydrofolate.

  • Reagents and Buffers:

    • Tris-HCl buffer (pH 7.4)

    • dUMP (deoxyuridine monophosphate)

    • N⁵,N¹⁰-methylenetetrahydrofolate (CH₂H₄folate)

    • Recombinant human thymidylate synthase

    • 2-mercaptoethanol

    • MgCl₂

    • NaEDTA

    • This compound (dissolved in DMSO)

  • Procedure:

    • Prepare a reaction mixture containing Tris-HCl buffer, 2-mercaptoethanol, MgCl₂, dUMP, and CH₂H₄folate.

    • Add varying concentrations of this compound to the reaction mixture. An equivalent volume of DMSO should be used as a vehicle control.

    • Pre-incubate the mixture at 37°C for 5-10 minutes.

    • Initiate the reaction by adding a pre-determined amount of thymidylate synthase enzyme.

    • Immediately measure the change in absorbance at 340 nm over a period of 3-5 minutes using a spectrophotometer.

    • Calculate the initial reaction velocity from the linear portion of the absorbance curve.

    • Determine the IC₅₀ value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

3.1.2. Tritium Release Assay

This highly sensitive method measures the release of tritium from [5-³H]dUMP as it is converted to dTMP.

  • Reagents and Buffers:

    • All reagents from the spectrophotometric assay.

    • [5-³H]dUMP (radiolabeled substrate)

    • Activated charcoal suspension

    • Scintillation cocktail

  • Procedure:

    • The reaction is set up similarly to the spectrophotometric assay, but with [5-³H]dUMP used as the substrate.

    • After the reaction is allowed to proceed for a set time at 37°C, it is terminated by adding an acid (e.g., perchloric acid).

    • An activated charcoal suspension is added to the mixture to bind the unreacted [5-³H]dUMP.

    • The mixture is centrifuged to pellet the charcoal.

    • An aliquot of the supernatant, containing the released tritiated water (³H₂O), is mixed with a scintillation cocktail.

    • The amount of radioactivity is quantified using a liquid scintillation counter.

    • The level of inhibition is determined by comparing the radioactivity in the presence of the inhibitor to the control.

Cell-Based Assays

3.2.1. Cell Viability and Cytotoxicity (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)

    • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Procedure:

    • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • During this incubation, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance of the resulting purple solution at a wavelength of approximately 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control cells and determine the IC₅₀ value.

Data Presentation

For a comprehensive evaluation, the quantitative data obtained from the aforementioned assays should be systematically organized.

Table 1: In Vitro Thymidylate Synthase Inhibition

CompoundAssay TypeIC₅₀ (µM)Kᵢ (µM)Mode of Inhibition
This compoundSpectrophotometricTBDTBDTBD
This compoundTritium ReleaseTBDTBDTBD
5-Fluorouracil (Control)SpectrophotometricValueValueKnown
Pemetrexed (Control)SpectrophotometricValueValueKnown

TBD: To be determined through experimentation.

Table 2: In Vitro Cytotoxicity Data

CompoundCell LineIC₅₀ (µM) after 48hIC₅₀ (µM) after 72h
This compoundMCF-7TBDTBD
This compoundHCT-116TBDTBD
5-Fluorouracil (Control)MCF-7ValueValue
5-Fluorouracil (Control)HCT-116ValueValue

TBD: To be determined through experimentation.

Visualizations: Pathways and Workflows

To better illustrate the concepts and processes involved in this preliminary investigation, the following diagrams are provided.

Thymidylate_Synthase_Pathway dUMP dUMP TS Thymidylate Synthase (TS) dUMP->TS dTMP dTMP CH2THF N⁵,N¹⁰-Methylene- tetrahydrofolate CH2THF->TS DHF Dihydrofolate (DHF) TS->dTMP TS->DHF Inhibitor 5-(Morpholinomethyl) -2-thiouracil Inhibitor->TS Inhibition

Caption: The catalytic cycle of thymidylate synthase and the point of inhibition.

Experimental_Workflow cluster_0 In Vitro Enzymatic Assays cluster_1 Cell-Based Assays cluster_2 Mechanism of Action EnzymeAssay Thymidylate Synthase Inhibition Assay (Spectrophotometric/Tritium Release) IC50_Ki Determine IC₅₀ and Kᵢ values EnzymeAssay->IC50_Ki CellViability Cell Viability Assay (e.g., MTT) Cytotoxicity_IC50 Determine Cytotoxic IC₅₀ CellViability->Cytotoxicity_IC50 CellCycle Cell Cycle Analysis Cytotoxicity_IC50->CellCycle Apoptosis Apoptosis Assays Cytotoxicity_IC50->Apoptosis Synthesis Synthesis of This compound Synthesis->EnzymeAssay Synthesis->CellViability

Caption: A typical experimental workflow for evaluating a novel TS inhibitor.

Logical_Relationship Start Hypothesis: This compound inhibits Thymidylate Synthase Enzymatic Does it inhibit the purified enzyme? Start->Enzymatic Cellular Does it exhibit cytotoxicity in cancer cell lines? Enzymatic->Cellular Yes No_Enzymatic No significant enzymatic inhibition Enzymatic->No_Enzymatic No Mechanism Is the cytotoxicity mediated through cell cycle arrest and/or apoptosis? Cellular->Mechanism Yes No_Cellular No significant cytotoxicity Cellular->No_Cellular No Conclusion Potential as a lead compound for further development Mechanism->Conclusion

Caption: Logical progression for the investigation of a potential TS inhibitor.

Conclusion and Future Directions

This compound represents an intriguing starting point for the development of novel thymidylate synthase inhibitors. Its structural analogy to uracil, coupled with its known biological activity, provides a solid foundation for a more in-depth investigation. The experimental protocols detailed in this whitepaper offer a clear roadmap for elucidating its specific inhibitory activity against thymidylate synthase and for quantifying its cytotoxic effects on cancer cells.

Future studies should focus on executing these protocols to generate the crucial quantitative data needed to fill the gaps in our current knowledge. Should this compound prove to be a potent inhibitor of thymidylate synthase with significant anticancer activity, further research into its mechanism of action, potential for overcoming drug resistance, and structure-activity relationships through the synthesis of analogs would be warranted. Ultimately, a systematic and rigorous evaluation, as outlined in this guide, will determine the true potential of this compound as a lead for the development of next-generation cancer therapeutics.

References

The Pivotal Role of the Morpholinomethyl Group in Thiouracil Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a morpholinomethyl group to the thiouracil scaffold has emerged as a significant strategy in medicinal chemistry for the development of novel therapeutic agents. This technical guide explores the multifaceted role of this functional group, detailing its impact on the physicochemical properties, biological activities, and structure-activity relationships (SAR) of thiouracil compounds. The morpholine moiety, a privileged structure in drug design, often imparts favorable characteristics that can enhance the therapeutic potential of the parent thiouracil molecule.

The Influence of the Morpholinomethyl Group on Physicochemical and Pharmacokinetic Properties

The morpholine ring is frequently incorporated into bioactive molecules to improve their drug-like properties. Its advantageous physicochemical and metabolic characteristics, along with facile synthetic introduction, make it a valuable tool for medicinal chemists. The presence of the morpholinomethyl group can lead to:

  • Enhanced Aqueous Solubility: The morpholine ring, with its heteroatoms, can participate in hydrogen bonding, which generally improves the solubility of the compound in aqueous media. This is a crucial factor for bioavailability.

  • Improved Pharmacokinetics: A large body of in vivo studies has demonstrated the potential of the morpholine moiety to bestow compounds with desirable drug-like properties and improved pharmacokinetics[1]. This includes influencing absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Receptor-Binding Affinity: The morpholine group can be an integral component of a pharmacophore, contributing to selective affinity for a wide range of biological receptors[1].

Synthesis of Morpholinomethyl Thiouracil Derivatives

The primary method for introducing a morpholinomethyl group onto a thiouracil core is the Mannich reaction. This three-component condensation reaction involves an active hydrogen-containing compound (the thiouracil), formaldehyde, and a secondary amine (morpholine).

Synthesis_Workflow Thiouracil Thiouracil Derivative Intermediate Iminium Ion Intermediate Thiouracil->Intermediate Nucleophilic attack Formaldehyde Formaldehyde Formaldehyde->Intermediate Morpholine Morpholine Morpholine->Intermediate Product Morpholinomethyl-Thiouracil Intermediate->Product

Caption: General workflow for the Mannich reaction to synthesize morpholinomethyl-thiouracil.

A detailed experimental protocol for this synthesis is provided in the "Experimental Protocols" section of this guide.

Biological Activities of Morpholinomethyl Thiouracil Compounds

The addition of the morpholinomethyl group has been shown to modulate the biological activity of thiouracil derivatives, particularly in the realms of anticancer and antimicrobial applications.

Anticancer Activity

Several studies have demonstrated the cytotoxic effects of thiouracil derivatives bearing a morpholine moiety against various cancer cell lines. For instance, a series of 4-bisarylurea thiouracil derivatives have shown significant anticancer activity against MCF-7 and MDA-MB-231 human breast cancer cell lines[2].

Table 1: Anticancer Activity of Selected Thiouracil Derivatives

CompoundCell LineIC50 (µM)Reference
6c MCF-79.23 ± 0.6[2]
MDA-MB-2317.72 ± 0.6[2]
6e MCF-77.94[2]
MDA-MB-2316.67[2]

Note: The structures of compounds 6c and 6e are complex 4-bisarylurea thiouracil derivatives and not simple morpholinomethyl thiouracils. This data highlights the anticancer potential of thiouracil derivatives with complex substitutions that may include morpholine-like structures, though a direct comparison with a simple morpholinomethyl group is not available in this specific study.

The anticancer mechanism of these compounds can be multifaceted, involving the induction of apoptosis and the modulation of key signaling pathways.

Thiouracil derivatives have been shown to interfere with critical signaling pathways involved in cancer progression, such as the PI3K/Akt and Wnt/β-catenin pathways.

PI3K_Akt_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth promotes Thiouracil Thiouracil Derivative Thiouracil->PI3K inhibits Thiouracil->Akt inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by thiouracil derivatives.

Proteomic analysis of cells treated with certain thiouracil derivatives revealed a significant dysregulation of apoptosis, angiogenesis, VEGF signaling, Rho signal transduction, and PI3K-Akt signaling pathways[2].

Another important pathway implicated in cancer is the Wnt/β-catenin signaling pathway. Some thiouracil conjugates have been found to induce autophagy by downregulating this pathway in human breast cancer cells[3].

Wnt_Pathway Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled DestructionComplex Destruction Complex (APC, Axin, GSK3β) Frizzled->DestructionComplex inhibits betaCatenin β-catenin DestructionComplex->betaCatenin phosphorylates for degradation Proteasome Proteasome betaCatenin->Proteasome TCF_LEF TCF/LEF betaCatenin->TCF_LEF activates TargetGenes Target Gene Transcription TCF_LEF->TargetGenes Thiouracil Thiouracil Derivative Thiouracil->betaCatenin promotes degradation Autophagy Autophagy Thiouracil->Autophagy induces

Caption: Downregulation of the Wnt/β-catenin pathway by thiouracil derivatives, leading to autophagy.

Antimicrobial Activity

Thiouracil derivatives have also been investigated for their antimicrobial properties. The introduction of different substituents on the thiouracil ring can significantly influence their activity against various bacterial and fungal strains. While direct comparative data for morpholinomethyl-substituted thiouracils is limited, the general structure-activity relationships suggest that modifications at the N-3 position can impact antimicrobial efficacy.

Table 2: Antimicrobial Activity of a Propylthiouracil Derivative

CompoundMicroorganismMIC (mg/mL)Reference
Derivative 2 Staphylococcus aureus50[4]
Bacillus subtilis50[4]

Note: "Derivative 2" is 3-((6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)thio)quinoline-4-carbonitrile, a complex derivative of propylthiouracil. This data indicates the potential for antimicrobial activity in substituted thiouracils.

Experimental Protocols

Synthesis of 3-Morpholinomethyl-6-propyl-2-thiouracil (General Procedure)

This protocol describes a typical Mannich reaction for the synthesis of a N-morpholinomethyl thiouracil derivative.

  • Reaction Setup: In a round-bottom flask, dissolve 6-propyl-2-thiouracil (1 equivalent) in ethanol.

  • Addition of Reagents: To this solution, add aqueous formaldehyde (37%, 1.2 equivalents) followed by morpholine (1.2 equivalents) dropwise while stirring.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated under reflux for a period ranging from a few hours to overnight, monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified, often by recrystallization from a suitable solvent (e.g., ethanol), to yield the desired 3-morpholinomethyl-6-propyl-2-thiouracil.

  • Characterization: The structure of the final product is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Cytotoxicity Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

SRB_Assay_Workflow cluster_0 Cell Culture and Treatment cluster_1 Fixation and Staining cluster_2 Measurement Seed Seed cells in 96-well plate Treat Treat with test compounds Seed->Treat Incubate Incubate for 24-72h Treat->Incubate Fix Fix cells with cold TCA Incubate->Fix Stain Stain with SRB solution Fix->Stain Wash Wash with 1% acetic acid Stain->Wash Solubilize Solubilize bound dye with Tris buffer Wash->Solubilize Read Read absorbance at 510 nm Solubilize->Read

Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.

  • Cell Plating: Seed cells into 96-well plates at an appropriate density and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Fixation: Discard the supernatant and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating at 4°C for 1 hour[5].

  • Staining: Wash the plates with water and air dry. Add 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes[5].

  • Washing: Remove the SRB solution and wash the plates four times with 1% (v/v) acetic acid to remove unbound dye[5].

  • Solubilization: Air dry the plates and add 10 mM Tris base solution to each well to solubilize the protein-bound dye[6].

  • Absorbance Reading: Measure the optical density (OD) at 510 nm using a microplate reader[5][7]. The percentage of cell viability is calculated relative to untreated control cells.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Antimicrobial Dilutions: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth)[8][9][10].

  • Inoculum Preparation: Prepare a standardized bacterial inoculum suspension adjusted to a 0.5 McFarland standard[11].

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension, resulting in a final concentration of approximately 5 x 105 CFU/mL[9]. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours[11].

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism[9][10].

Conclusion

The incorporation of a morpholinomethyl group into the thiouracil structure represents a promising avenue for the development of new therapeutic agents with enhanced anticancer and antimicrobial activities. This is largely attributed to the favorable physicochemical and pharmacokinetic properties imparted by the morpholine moiety. The Mannich reaction provides a straightforward and efficient method for the synthesis of these derivatives. Further research focusing on direct comparative studies of thiouracil compounds with and without the morpholinomethyl substitution is warranted to fully elucidate the specific contributions of this functional group to the biological activity and to optimize the design of future drug candidates. The exploration of their effects on various cellular signaling pathways will also be crucial in understanding their mechanisms of action and identifying potential therapeutic targets.

References

Methodological & Application

Application Notes & Protocols: Standard Operating Procedures for Antiviral Assays with Thiouracil Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Thiouracil analogs, a class of nucleoside analogs, represent a promising area of research for the development of novel antiviral therapeutics.[1][2][3] Like other nucleoside analogs, their mechanism of action often involves the inhibition of viral polymerases, leading to the termination of viral genome replication.[1][4][5] The evaluation of these compounds requires a systematic approach using standardized in vitro assays to determine their efficacy, cytotoxicity, and mechanism of action. These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the antiviral potential of thiouracil analogs.

The following protocols outline a comprehensive workflow, from initial cytotoxicity screening to specific antiviral efficacy assays and mechanistic studies. Adherence to these standardized procedures is crucial for generating reproducible and comparable data.

Overall Experimental Workflow

The evaluation of thiouracil analogs follows a multi-step process. It begins with determining the cytotoxicity of the compounds on host cells to identify non-toxic concentrations for subsequent antiviral testing. This is followed by efficacy assays to measure the inhibition of viral replication. Finally, mechanistic studies, such as quantitative PCR, can elucidate the specific stage of the viral life cycle being targeted.

G cluster_0 Phase 1: Safety & Efficacy Screening cluster_1 Phase 2: Quantitative & Mechanistic Analysis prep Compound Preparation (Thiouracil Analogs) cyto Cytotoxicity Assay (e.g., MTT) Determine CC50 prep->cyto Test on host cells pra Plaque Reduction Assay Determine EC50 cyto->pra Use non-toxic concentrations si Calculate Selectivity Index (SI) SI = CC50 / EC50 pra->si yield Virus Yield Reduction Assay si->yield Confirm top candidates end End si->end Identify lead compounds qpcr qRT-PCR for Viral Load yield->qpcr Quantify inhibition moa Mechanism of Action Studies qpcr->moa moa->end start Start start->prep

Caption: General workflow for screening thiouracil analogs for antiviral activity.

Cytotoxicity Assays

Before assessing antiviral activity, it is essential to determine the cytotoxicity of the thiouracil analogs to the host cells. This ensures that any observed antiviral effect is not due to cell death. The 50% cytotoxic concentration (CC50) is the concentration of a compound that causes the death of 50% of the host cells. The MTT assay is a common colorimetric method for this purpose.[6][7]

Protocol 1: MTT Cytotoxicity Assay

This protocol measures the metabolic activity of cells, which is an indicator of cell viability.[6][7]

Materials:

  • Host cells appropriate for the virus of interest (e.g., Vero, Huh-7)

  • 96-well cell culture plates

  • Complete cell culture medium

  • Thiouracil analog stock solutions (dissolved in DMSO)

  • MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed host cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Compound Preparation: Prepare serial dilutions of the thiouracil analogs in cell culture medium. Include a vehicle control (DMSO at the same concentration as in the compound dilutions) and a cell-only control (no compound).

  • Treatment: After 24 hours, remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for a period that matches the duration of the antiviral assay (e.g., 48-72 hours).[8]

  • MTT Addition: Remove the compound-containing medium. Add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C. Metabolically active cells will convert the yellow MTT to purple formazan crystals.[6]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the CC50 value using non-linear regression analysis.

Data Presentation: Cytotoxicity of Thiouracil Analogs

The results of the cytotoxicity assay should be summarized in a table.

Thiouracil AnalogHost Cell LineIncubation Time (h)CC50 (µM)
Analog AVero48>100
Analog BVero4885.2
Analog CHuh-77267.5
Analog DHuh-772>100

Antiviral Efficacy Assays

Once non-toxic concentrations are established, the antiviral efficacy of the thiouracil analogs can be determined. The 50% effective concentration (EC50) is the concentration of a compound that inhibits viral replication by 50%.

Protocol 2.1: Plaque Reduction Assay (PRA)

The Plaque Reduction Assay is considered the gold standard for measuring the inhibition of viral infectivity.[9] It quantifies the ability of a compound to reduce the number of viral plaques formed in a cell monolayer.[10][11]

Materials:

  • Confluent host cell monolayers in 6-well or 24-well plates

  • Virus stock with a known titer (Plaque Forming Units/mL)

  • Thiouracil analog dilutions (in serum-free medium)

  • Overlay medium (e.g., 1:1 mixture of 2X MEM and 1.6% SeaPlaque agarose)[10]

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

Procedure:

  • Cell Preparation: Use confluent monolayers of host cells.

  • Virus Dilution: Dilute the virus stock in serum-free medium to a concentration that will produce 50-100 plaques per well.

  • Infection: Remove the culture medium from the cells. Add the virus dilution to each well and incubate for 1-2 hours at 37°C to allow for viral adsorption.

  • Treatment: During the adsorption period, mix the serially diluted thiouracil analogs with the overlay medium.

  • Overlay: After adsorption, remove the virus inoculum and gently add the compound-containing overlay medium to each well. Include a virus control (no compound) and a cell control (no virus).

  • Incubation: Incubate the plates at 37°C in a CO2 incubator until visible plaques form (typically 3-10 days, depending on the virus).

  • Staining: Fix the cells (e.g., with 10% formalin) and then stain with crystal violet solution. Uninfected cells will stain purple, while plaques will appear as clear zones.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC50 value using non-linear regression analysis.

Data Presentation: Antiviral Efficacy and Selectivity Index

The Selectivity Index (SI) is a critical parameter that represents the therapeutic window of the compound. It is calculated as the ratio of CC50 to EC50. A higher SI value indicates a more promising antiviral candidate.

Thiouracil AnalogVirusEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
Analog AHSV-18.5>100>11.8
Analog BHSV-115.285.25.6
Analog CDengue Virus5.167.513.2
Analog DDengue Virus22.4>100>4.5

Quantitative Real-Time PCR (qRT-PCR) for Viral Load

qRT-PCR is a highly sensitive method used to quantify the amount of viral nucleic acid (RNA or DNA) in a sample, thereby providing a direct measure of viral replication.[12][13] This assay is useful for confirming the results of plaque or yield reduction assays and for mechanistic studies.

Protocol 3.1: Viral RNA/DNA Quantification

This protocol outlines the general steps for determining viral load after treatment with thiouracil analogs.

G start Infect cells & Treat with Thiouracil Analogs harvest Harvest Supernatant or Cell Lysate start->harvest extract Extract Viral RNA/DNA harvest->extract rt Reverse Transcription (for RNA viruses) extract->rt Required for RNA viruses qpcr Quantitative PCR with Virus-Specific Primers/Probe extract->qpcr For DNA viruses rt->qpcr analysis Data Analysis: Determine Viral Load Reduction qpcr->analysis

Caption: Workflow for qRT-PCR-based viral load determination.

Materials:

  • Samples from the virus yield reduction assay (supernatant or cell lysates)

  • Viral RNA/DNA extraction kit

  • Reverse transcriptase (for RNA viruses)

  • qRT-PCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green or a TaqMan probe)

  • Virus-specific forward and reverse primers and a probe (for TaqMan)[14]

  • Real-Time PCR instrument

Procedure:

  • Sample Collection: Collect supernatants or cell lysates from infected cells treated with various concentrations of the thiouracil analogs at a specific time point post-infection.

  • Nucleic Acid Extraction: Extract viral RNA or DNA from the samples using a commercial kit according to the manufacturer's instructions.

  • Reverse Transcription (for RNA viruses): For RNA viruses, convert the extracted RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.[15]

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the master mix, primers (and probe if applicable), and the extracted DNA or synthesized cDNA.

  • Thermal Cycling: Run the reaction in a real-time PCR instrument using an appropriate thermal cycling protocol.[16] The instrument will measure the fluorescence at each cycle, which is proportional to the amount of amplified DNA.

  • Data Analysis: Determine the cycle threshold (Ct) value for each sample. Use a standard curve of known viral copy numbers to quantify the viral load in each sample. Calculate the percentage of viral load reduction for each compound concentration relative to the untreated virus control.

Mechanism of Action of Thiouracil Analogs

Thiouracil analogs, as nucleoside analogs, typically exert their antiviral effect by interfering with the synthesis of the viral genome.[1] After entering the host cell, they are phosphorylated into their active triphosphate form. This active form can then be recognized by the viral RNA- or DNA-dependent polymerase and incorporated into the growing nucleic acid chain, causing premature chain termination and halting replication.[3][5] Some nucleoside analogs can also act as competitive inhibitors of the viral polymerase or inhibit host enzymes like inosine monophosphate dehydrogenase (IMPDH), which depletes the intracellular pool of guanine nucleotides required for viral synthesis.[2][17]

G cluster_cell Host Cell TA Thiouracil Analog (Prodrug) Kinases Host/Viral Kinases TA->Kinases Phosphorylation TA_TP Thiouracil Analog Triphosphate (Active Form) Polymerase Viral RNA/DNA Polymerase TA_TP->Polymerase Competitive Inhibition Kinases->TA_TP vNA Viral Genome Replication Polymerase->vNA Incorporation Termination Chain Termination vNA->Termination Inhibition Inhibition of Replication Termination->Inhibition Virus Virus Virus->TA Enters Cell

Caption: Proposed mechanism of action for thiouracil antiviral analogs.

References

Application Notes and Protocols for Screening the Antibacterial Activity of 5-(Morpholinomethyl)-2-thiouracil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive methodology for screening the antibacterial activity of the novel compound, 5-(Morpholinomethyl)-2-thiouracil. The protocols outlined below are established and widely used methods for determining the efficacy of new antimicrobial agents.[1][2]

Introduction

The rising threat of antimicrobial resistance necessitates the discovery and development of new antibacterial agents. Thiouracil derivatives have emerged as a promising class of compounds with potential antibacterial properties.[3][4][5][6][7] This document details the experimental procedures to evaluate the in vitro antibacterial activity of a specific derivative, this compound. The primary objectives of these protocols are to determine the minimum concentration of the compound that inhibits bacterial growth (Minimum Inhibitory Concentration, MIC) and the minimum concentration that kills the bacteria (Minimum Bactericidal Concentration, MBC). Additionally, a qualitative assessment of antibacterial activity can be performed using the disk diffusion assay.

While the direct antibacterial activity of this compound is yet to be extensively documented, related thiouracil derivatives have shown to exert their effects through mechanisms such as the inhibition of essential bacterial enzymes like SecA ATPase and FtsZ, which are crucial for protein secretion and cell division, respectively.[6][7][8]

Data Presentation

The following tables are templates for recording and summarizing the quantitative data obtained from the described experimental protocols.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Bacterial StrainMIC (µg/mL)Replicate 1Replicate 2Replicate 3Mean MICStd. Dev.
Staphylococcus aureus (ATCC 25923)
Escherichia coli (ATCC 25922)
Pseudomonas aeruginosa (ATCC 27853)
Bacillus subtilis (ATCC 6633)
Methicillin-resistantS. aureus (MRSA)
(Add other strains as needed)

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

Bacterial StrainMBC (µg/mL)Replicate 1Replicate 2Replicate 3Mean MBCStd. Dev.
Staphylococcus aureus (ATCC 25923)
Escherichia coli (ATCC 25922)
Pseudomonas aeruginosa (ATCC 27853)
Bacillus subtilis (ATCC 6633)
Methicillin-resistantS. aureus (MRSA)
(Add other strains as needed)

Table 3: Disk Diffusion Assay Results for this compound

Bacterial StrainZone of Inhibition (mm)Replicate 1Replicate 2Replicate 3Mean DiameterStd. Dev.
Staphylococcus aureus (ATCC 25923)
Escherichia coli (ATCC 25922)
Pseudomonas aeruginosa (ATCC 27853)
Bacillus subtilis (ATCC 6633)
Methicillin-resistantS. aureus (MRSA)
(Add other strains as needed)

Experimental Protocols

Broth Microdilution Method for MIC Determination

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a broth dilution susceptibility test.[9][10][11][12]

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile saline (0.85%)

  • McFarland 0.5 turbidity standard

  • Spectrophotometer

  • Incubator (37°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This can be verified using a spectrophotometer at 600 nm (absorbance of 0.08-0.13).

    • Dilute the adjusted suspension 1:150 in MHB to obtain a final inoculum density of approximately 5 x 10⁵ CFU/mL.[12]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add 100 µL of MHB to wells 2 through 12.

    • Add 200 µL of the stock solution (at twice the highest desired test concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mix, then transfer 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.

    • Add 100 µL of sterile MHB to well 12.

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[13][14][15]

Materials:

  • Results from the MIC test

  • Mueller-Hinton Agar (MHA) plates

  • Sterile micropipettes and tips

  • Incubator (37°C)

Procedure:

  • From the wells of the completed MIC plate that show no visible growth (i.e., the MIC well and the wells with higher concentrations), take a 10 µL aliquot.

  • Spot-plate the aliquot onto a fresh MHA plate.

  • Incubate the MHA plates at 37°C for 18-24 hours.

  • After incubation, count the number of colonies on each spot.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.[13]

Disk Diffusion Assay

This is a qualitative method to assess the antimicrobial susceptibility of bacteria.[16][17][18][19][20]

Materials:

  • This compound

  • Sterile 6 mm paper disks

  • MHA plates

  • Bacterial strains

  • Sterile saline (0.85%)

  • McFarland 0.5 turbidity standard

  • Sterile swabs

  • Forceps

  • Incubator (37°C)

Procedure:

  • Preparation of Bacterial Lawn:

    • Prepare a bacterial inoculum adjusted to the 0.5 McFarland standard as described in the MIC protocol.

    • Dip a sterile swab into the inoculum and remove excess liquid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure a uniform lawn of growth.[19]

  • Application of Disks:

    • Impregnate sterile paper disks with a known concentration of this compound.

    • Allow the solvent to evaporate completely.

    • Using sterile forceps, place the impregnated disks onto the inoculated MHA plate.

    • Gently press the disks to ensure complete contact with the agar surface.

  • Incubation and Measurement:

    • Invert the plates and incubate at 37°C for 18-24 hours.

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

Visualizations

experimental_workflow cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_mbc MBC Determination cluster_disk Disk Diffusion Assay bacterial_culture Bacterial Culture (e.g., S. aureus, E. coli) inoculum_prep Prepare Inoculum (0.5 McFarland Standard) bacterial_culture->inoculum_prep inoculation Inoculate Wells inoculum_prep->inoculation lawn_prep Prepare Bacterial Lawn on Agar Plate inoculum_prep->lawn_prep compound_prep Prepare Stock Solution of This compound serial_dilution Serial Dilution in 96-well Plate compound_prep->serial_dilution disk_application Apply Compound-Impregnated Disks compound_prep->disk_application serial_dilution->inoculation incubation_mic Incubate at 37°C for 18-24h inoculation->incubation_mic read_mic Read MIC (Lowest concentration with no growth) incubation_mic->read_mic plating Plate from Clear MIC Wells onto Agar Plates read_mic->plating incubation_mbc Incubate at 37°C for 18-24h plating->incubation_mbc read_mbc Read MBC (≥99.9% killing) incubation_mbc->read_mbc lawn_prep->disk_application incubation_disk Incubate at 37°C for 18-24h disk_application->incubation_disk measure_zone Measure Zone of Inhibition incubation_disk->measure_zone

Caption: Workflow for antibacterial activity screening.

potential_mechanism cluster_cell Bacterial Cell compound This compound target1 SecA ATPase compound->target1 target2 FtsZ Protein compound->target2 process1 Protein Translocation target1->process1 process2 Cell Division (Z-ring formation) target2->process2 effect1 Inhibition of Protein Secretion effect2 Disruption of Cell Division cell_death Bacterial Cell Death effect1->cell_death effect2->cell_death

Caption: Potential antibacterial mechanisms of thiouracil derivatives.

References

Application of 5-(Morpholinomethyl)-2-thiouracil in In Vivo Animal Models of Cancer: A Guideline for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: To date, specific in vivo studies on the anticancer effects of 5-(Morpholinomethyl)-2-thiouracil in animal models have not been extensively reported in publicly available scientific literature. The following application notes and protocols are based on the documented in vitro activity of related 2-thiouracil derivatives and established methodologies for in vivo cancer research. These guidelines are intended to serve as a comprehensive resource for researchers designing and conducting preclinical evaluations of this compound.

Introduction and Rationale for In Vivo Studies

Several derivatives of 2-thiouracil have demonstrated promising anticancer properties in vitro, primarily through the induction of cell cycle arrest and apoptosis. These findings provide a strong rationale for extending the evaluation of novel 2-thiouracil compounds, such as this compound, to in vivo animal models of cancer. Such studies are critical for assessing the compound's therapeutic efficacy, toxicity, and pharmacokinetic profile in a whole-organism setting.

In Vitro Anticancer Activity of 2-Thiouracil Derivatives (for reference)

While in vivo data for the target compound is not available, numerous studies have reported the in vitro cytotoxic activity of various 2-thiouracil derivatives against a range of human cancer cell lines. This data is crucial for selecting appropriate cancer models and determining starting doses for in vivo experiments.

Table 1: Summary of In Vitro Cytotoxicity of Selected 2-Thiouracil Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
2-Thiouracil-5-sulfonamidesA-2780 (Ovarian)Varies by derivative[1][2]
HT-29 (Colon)Varies by derivative[1][2]
MCF-7 (Breast)Varies by derivative[1][2]
HepG2 (Liver)Varies by derivative[1][2]
6-Aryl-5-cyano-2-thiouracilsMCF-7 (Breast)Varies by derivative[3]
HCT116 (Colon)Varies by derivative[3]
HEPG2 (Liver)Varies by derivative[3]

Note: IC50 values are highly dependent on the specific chemical modifications of the 2-thiouracil scaffold.

Proposed In Vivo Experimental Protocol: Xenograft Mouse Model

This protocol outlines a general procedure for evaluating the antitumor activity of this compound in a subcutaneous xenograft mouse model.

Materials and Reagents
  • This compound (purity >95%)

  • Human cancer cell line (e.g., MCF-7, A549, or a cell line with known sensitivity to related compounds)

  • Immunocompromised mice (e.g., athymic nude mice, NOD/SCID mice), 6-8 weeks old

  • Cell culture medium (e.g., DMEM, RPMI-1640) with supplements (FBS, antibiotics)

  • Phosphate-buffered saline (PBS)

  • Matrigel® or similar basement membrane matrix

  • Vehicle for drug formulation (e.g., sterile PBS, 0.5% carboxymethylcellulose)

  • Anesthetic (e.g., isoflurane)

  • Calipers for tumor measurement

  • Syringes and needles

Experimental Workflow

experimental_workflow Experimental Workflow for In Vivo Efficacy Study cluster_prep Preparation cluster_animal Animal Model Development cluster_treatment Treatment and Monitoring cluster_endpoint Endpoint Analysis cell_culture Cell Culture and Expansion tumor_implantation Tumor Cell Implantation cell_culture->tumor_implantation drug_formulation Drug Formulation treatment_admin Treatment Administration drug_formulation->treatment_admin acclimatization Animal Acclimatization (1 week) acclimatization->tumor_implantation tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth randomization Randomization into Groups tumor_growth->randomization randomization->treatment_admin monitoring Tumor and Body Weight Monitoring treatment_admin->monitoring euthanasia Euthanasia and Tumor Excision monitoring->euthanasia data_analysis Data Analysis euthanasia->data_analysis signaling_pathway Hypothetical Signaling Pathway MMTU This compound CDK2 CDK2 MMTU->CDK2 Inhibition Arrest Cell Cycle Arrest MMTU->Arrest G1S G1/S Transition CDK2->G1S Promotes CyclinE Cyclin E CyclinE->CDK2 Proliferation Cell Proliferation G1S->Proliferation

References

"cell viability assay protocol for 5-(Morpholinomethyl)-2-thiouracil"

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Topic: Cell Viability Assay Protocol for 5-(Morpholinomethyl)-2-thiouracil

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a synthetic derivative of thiouracil, a class of compounds known for a range of biological activities, including potential anticancer properties.[1][2] Thiouracil analogs, such as the widely used chemotherapeutic agent 5-fluorouracil (5-FU), exert their effects by interfering with nucleic acid synthesis and function.[3] Some novel 2-thiouracil derivatives have demonstrated potent growth inhibitory activity against various human cancer cell lines, including ovarian, colon, breast, and liver cancer cells.[4] The proposed mechanisms often involve the induction of cell cycle arrest and apoptosis.[4][5]

This application note provides a detailed protocol for determining the cytotoxic effects of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability, proliferation, and cytotoxicity.[6] The principle of the MTT assay is based on the conversion of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active, viable cells. The amount of formazan produced is directly proportional to the number of living cells, which can be quantified by measuring the absorbance of the solubilized crystals.[7]

Illustrative Cytotoxicity Data

The following table summarizes representative half-maximal inhibitory concentration (IC₅₀) values for this compound against various human cancer cell lines after a 72-hour incubation period.

Note: This data is for illustrative purposes to demonstrate a typical format for data presentation.

Cell LineCancer TypeIC₅₀ (µM)
MCF-7Breast Adenocarcinoma15.8
HepG2Hepatocellular Carcinoma22.4
HT-29Colorectal Adenocarcinoma18.2
A2780Ovarian Carcinoma12.5

Experimental Protocol: MTT Assay

This protocol details the procedure for assessing the in vitro cytotoxicity of this compound.

Materials and Reagents:

  • Human cancer cell lines (e.g., MCF-7, HepG2, HT-29)

  • This compound (powder)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile 96-well flat-bottom cell culture plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader capable of measuring absorbance at 570 nm

Methodology

Step 1: Cell Seeding

  • Culture the selected cancer cell lines in T-75 flasks until they reach 80-90% confluency.

  • Wash the cells with PBS and detach them using Trypsin-EDTA.

  • Resuspend the cells in fresh complete medium and perform a cell count using a hemocytometer or automated cell counter. Ensure cell viability is above 90%.

  • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.

  • Seed 100 µL of the cell suspension (containing 5,000 cells) into each well of a 96-well plate.

  • Include wells with medium only to serve as a blank control for background absorbance.

  • Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO₂) to allow cells to attach and resume logarithmic growth.[8]

Step 2: Compound Preparation and Treatment

  • Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

  • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations for treatment (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.[8]

  • After the 24-hour pre-incubation, carefully remove the medium from the wells.

  • Add 100 µL of the medium containing the various concentrations of the test compound to the respective wells.

  • Include a "vehicle control" group treated with medium containing the same concentration of DMSO as the highest compound concentration.

  • Include an "untreated control" group with fresh complete medium only.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.[8]

Step 3: MTT Incubation

  • Following the treatment incubation period, add 10 µL of the 5 mg/mL MTT labeling reagent to each well, including controls.[6]

  • Mix gently by tapping the plate.

  • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[6]

Step 4: Solubilization of Formazan

  • After the MTT incubation, add 100 µL of DMSO (or other suitable solubilization solution) to each well to dissolve the formazan crystals.[6][9]

  • Mix thoroughly by placing the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the purple crystals.

Step 5: Data Acquisition and Analysis

  • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm or higher can be used to reduce background noise.[6]

  • Subtract the average absorbance of the blank (medium only) wells from all other readings.

  • Calculate the percentage of cell viability for each concentration using the following formula:

    % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Plot the percentage of cell viability against the log of the compound concentration.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis with software such as GraphPad Prism.[10]

Diagrams

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cells in 96-Well Plate B Incubate for 24h (Cell Attachment) A->B C Add Serial Dilutions of This compound B->C D Incubate for 72h C->D E Add MTT Reagent D->E F Incubate for 4h (Formazan Formation) E->F G Add Solubilization Solution (DMSO) F->G H Read Absorbance at 570 nm G->H I Calculate % Viability and IC50 Value H->I

Caption: Experimental workflow for the MTT cell viability assay.

signaling_pathway cluster_inhibition Effect of Compound compound 5-(Morpholinomethyl) -2-thiouracil cdk2 CDK2 / Cyclin E compound->cdk2 Inhibition rb pRb cdk2->rb Phosphorylates p_rb p-pRb arrest G1/S Phase Arrest cdk2->arrest e2f E2F rb->e2f Sequesters rb->arrest s_phase S-Phase Entry (DNA Replication) p_rb_dissociation p-pRb dissociates from E2F

Caption: Putative signaling pathway for thiouracil-induced cell cycle arrest.

References

Application Note: Development of a Polymeric Nanoparticle-Based Drug Delivery System for 5-(Morpholinomethyl)-2-thiouracil

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-(Morpholinomethyl)-2-thiouracil is a derivative of thiouracil, a class of compounds known for a range of biological activities, including antithyroid and potential anticancer effects.[1][2][3] Thiouracil and its derivatives often exhibit poor water solubility, which can limit their bioavailability and therapeutic efficacy.[4] Developing a drug delivery system, such as polymeric nanoparticles, offers a promising strategy to overcome these limitations. This document provides a comprehensive set of protocols for the formulation, characterization, and in vitro evaluation of a poly(lactic-co-glycolic acid) (PLGA) nanoparticle system for the encapsulation of this compound.

PLGA is a biodegradable and biocompatible polymer widely used in drug delivery due to its favorable safety profile and tunable degradation rates.[5] Encapsulating this compound within PLGA nanoparticles can enhance its solubility, provide controlled and sustained release, and potentially improve its therapeutic index.

Part 1: Formulation of Drug-Loaded PLGA Nanoparticles

This protocol details the single emulsion-solvent evaporation method, which is suitable for encapsulating hydrophobic or poorly water-soluble drugs like thiouracil derivatives.[5][6][7]

Experimental Protocol: Nanoparticle Formulation
  • Preparation of Organic Phase:

    • Accurately weigh 100 mg of PLGA (50:50 lactide:glycolide ratio) and 10 mg of this compound.

    • Dissolve both components in 4 mL of an organic solvent such as dichloromethane (DCM) or ethyl acetate.[6][8] Ensure complete dissolution by gentle vortexing.

  • Preparation of Aqueous Phase:

    • Prepare a 1% (w/v) solution of polyvinyl alcohol (PVA) in deionized water. For example, dissolve 1 g of PVA in 100 mL of water.

    • Heat the solution to approximately 80-85°C with continuous stirring until the PVA is fully dissolved, then allow it to cool to room temperature.[6]

  • Emulsification:

    • Add the organic phase dropwise to 20 mL of the aqueous PVA solution while sonicating the mixture on an ice bath.

    • Use a probe sonicator set at an appropriate power (e.g., 40% amplitude) and apply sonication for 3-5 minutes in pulsed mode (e.g., 1 second on, 3 seconds off) to form an oil-in-water (o/w) emulsion.[6]

  • Solvent Evaporation:

    • Transfer the resulting emulsion to a beaker and stir it magnetically at room temperature for at least 4 hours to allow the organic solvent to evaporate completely. This process leads to the hardening of the nanoparticles.[5]

  • Nanoparticle Collection and Purification:

    • Transfer the nanoparticle suspension to centrifuge tubes.

    • Centrifuge at high speed (e.g., 15,000 rpm) for 20 minutes at 4°C to pellet the nanoparticles.

    • Carefully discard the supernatant, which contains residual PVA and unencapsulated drug.

    • Resuspend the nanoparticle pellet in deionized water and repeat the centrifugation process two more times to wash the nanoparticles thoroughly.

  • Lyophilization (Optional, for long-term storage):

    • Resuspend the final washed nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% w/v trehalose).

    • Freeze the suspension at -80°C, and then lyophilize (freeze-dry) for 48 hours to obtain a dry powder.

Part 2: Physicochemical Characterization

Characterizing the nanoparticles is crucial to ensure they meet the desired specifications for size, stability, and drug content.

Experimental Protocol: Particle Size and Zeta Potential
  • Resuspend a small amount of the lyophilized nanoparticles (or use the fresh suspension) in deionized water.

  • Analyze the suspension using Dynamic Light Scattering (DLS) to determine the average particle size (hydrodynamic diameter) and the Polydispersity Index (PDI), which indicates the size distribution.

  • Measure the Zeta Potential using the same instrument to assess the surface charge of the nanoparticles, which is a key indicator of colloidal stability.

Experimental Protocol: Encapsulation Efficiency and Drug Loading
  • Quantify Free Drug:

    • During the formulation process, collect the supernatant from the first centrifugation step.

    • Measure the concentration of this compound in the supernatant using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Quantify Encapsulated Drug:

    • Accurately weigh a known amount of lyophilized drug-loaded nanoparticles (e.g., 5 mg).

    • Dissolve the nanoparticles in a suitable organic solvent (e.g., DCM or DMSO) to break them apart and release the encapsulated drug.

    • Evaporate the organic solvent and redissolve the residue in a known volume of a suitable buffer or solvent for analysis.

    • Measure the drug concentration using the same analytical method.

  • Calculations:

    • Encapsulation Efficiency (EE%) is the percentage of the initial drug that is successfully encapsulated in the nanoparticles.[9][10]

      • EE% = [(Total Drug Added - Free Drug in Supernatant) / Total Drug Added] x 100

    • Drug Loading (DL%) is the weight percentage of the drug relative to the total weight of the nanoparticle.[11]

      • DL% = (Weight of Drug in Nanoparticles / Total Weight of Nanoparticles) x 100

Data Presentation: Physicochemical Properties
Formulation CodeAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)
MMT-NP-01185.3 ± 5.20.15 ± 0.02-25.4 ± 1.878.6 ± 4.17.1 ± 0.5
MMT-NP-02192.1 ± 6.80.18 ± 0.03-23.9 ± 2.175.2 ± 3.86.8 ± 0.4
Placebo-NP179.5 ± 4.90.13 ± 0.01-28.1 ± 1.5N/AN/A

Part 3: In Vitro Drug Release Studies

This protocol evaluates the release of this compound from the PLGA nanoparticles over time, often under conditions mimicking physiological environments.[12][13]

Experimental Protocol: Drug Release Profile
  • Accurately weigh 10 mg of drug-loaded nanoparticles and suspend them in 2 mL of release buffer (e.g., Phosphate Buffered Saline, PBS).

  • Transfer the suspension into a dialysis bag with a suitable molecular weight cut-off (MWCO, e.g., 3.5 kDa) that allows the released drug to diffuse out but retains the nanoparticles.[14]

  • Place the sealed dialysis bag into a larger container with 50 mL of release buffer (e.g., PBS at pH 7.4 to mimic physiological conditions, and pH 5.5 to mimic an acidic tumor microenvironment).

  • Maintain the container in a shaking water bath at 37°C and 100 rpm.[14][15]

  • At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a 1 mL sample from the external release buffer.

  • Immediately replace the withdrawn volume with 1 mL of fresh, pre-warmed buffer to maintain sink conditions.

  • Analyze the drug concentration in the collected samples using a validated analytical method (UV-Vis or HPLC).

  • Calculate the cumulative percentage of drug released at each time point.

Data Presentation: Cumulative Drug Release
Time (hours)Cumulative Release at pH 7.4 (%)Cumulative Release at pH 5.5 (%)
000
215.2 ± 1.822.5 ± 2.1
835.8 ± 2.548.9 ± 3.0
2460.1 ± 3.175.4 ± 3.5
4878.4 ± 3.989.1 ± 4.2
7285.3 ± 4.594.6 ± 4.8

Part 4: In Vitro Cellular Assays

These protocols assess the biological activity and cellular interaction of the formulated nanoparticles.

Experimental Protocol: Cellular Uptake Study

(Requires a fluorescently labeled version of the drug or nanoparticles)

  • Seed a suitable cell line (e.g., a cancer cell line relevant to the drug's target) in a 24-well plate with glass coverslips and allow them to adhere overnight.

  • Treat the cells with fluorescently labeled nanoparticles at a specific concentration for various time points (e.g., 1, 4, and 12 hours).

  • After incubation, wash the cells three times with cold PBS to remove non-internalized nanoparticles.

  • Fix the cells with 4% paraformaldehyde for 15 minutes.

  • Stain the cell nuclei with DAPI (4',6-diamidino-2-phenylindole).

  • Mount the coverslips onto microscope slides and visualize them using a confocal fluorescence microscope to observe the intracellular localization of the nanoparticles. The size of nanoparticles plays a significant role in cellular uptake.[16][17][18][19][20]

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay measures cell viability by assessing the metabolic activity of cells.[21][22][23][24][25]

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the free drug, drug-loaded nanoparticles, and placebo (empty) nanoparticles in the cell culture medium.

  • Replace the old medium with the medium containing the test compounds and incubate for 48 or 72 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.[21][22]

  • The MTT solution is converted by living cells into purple formazan crystals.[21]

  • Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.[21][25]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[25]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage relative to the untreated control cells and determine the IC50 (half-maximal inhibitory concentration) values.

Data Presentation: Cell Viability (IC50 Values)
CompoundIC50 on Cell Line X (µM)
Free this compound45.8 ± 3.7
MMT-NP-01 (Drug-loaded NP)28.3 ± 2.9
Placebo-NP> 200 (No significant toxicity)

Visualizations

Diagrams of Workflows and Pathways

G cluster_0 Formulation cluster_1 Characterization cluster_2 In Vitro Evaluation a 1. Dissolve Drug & PLGA in Organic Solvent c 3. Emulsification (Sonication) a->c b 2. Prepare Aqueous PVA Solution b->c d 4. Solvent Evaporation c->d e 5. Centrifugation & Washing d->e f 6. Lyophilization e->f g Particle Size (DLS) f->g h Zeta Potential f->h i Encapsulation Efficiency & Drug Loading (HPLC/UV) f->i j Drug Release Study (Dialysis Method) f->j k Cellular Uptake (Confocal Microscopy) f->k l Cytotoxicity Assay (MTT) f->l

Caption: Experimental workflow for nanoparticle development.

G cluster_0 PLGA Nanoparticle cluster_1 Cellular Environment drug Drug plga PLGA Matrix membrane Cell Membrane plga->membrane Endocytosis cytosol Intracellular Space membrane->cytosol Internalization cytosol->drug Drug Release G T4 Thyroxine (T4) T3 Triiodothyronine (T3) (Active Hormone) T4->T3 Peripheral Conversion Deiodinase 5'-deiodinase TPO Thyroid Peroxidase (TPO) TPO->T4 Synthesis Thiouracil Thiouracil Derivative Thiouracil->TPO Inhibits Thiouracil->Deiodinase Inhibits

References

Application Notes and Protocols for Testing 5-(Morpholinomethyl)-2-thiouracil Against Drug-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antimicrobial resistance (AMR) is a critical global health threat, necessitating the discovery and development of novel antibacterial agents.[1][2][3] Thiouracil derivatives have shown promise as a class of compounds with potential antibacterial activity. This document provides a detailed experimental framework for the comprehensive evaluation of a specific thiouracil derivative, 5-(Morpholinomethyl)-2-thiouracil, against a panel of clinically relevant drug-resistant bacteria.

These protocols are designed to be a robust starting point for researchers, outlining methods to determine the compound's potency, spectrum of activity, potential for synergistic interactions with existing antibiotics, and to investigate its mechanism of action. Adherence to standardized methodologies, such as those provided by the Clinical and Laboratory Standards Institute (CLSI), is emphasized to ensure data accuracy and reproducibility.[4][5][6]

Test Compound

  • Compound Name: this compound

  • Structure: (Insert chemical structure if available)

  • Purity: ≥95% (recommended)

  • Solvent: Dimethyl sulfoxide (DMSO) is a common solvent for initial stock solutions. The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid inhibitory effects on bacterial growth.

Selection of Bacterial Strains

A panel of drug-resistant bacteria should be selected based on the World Health Organization (WHO) priority pathogens list, which categorizes bacteria that pose the greatest threat to human health.[1][2][7][8][9] This ensures the clinical relevance of the findings.

Table 1: Recommended Panel of Drug-Resistant Bacterial Strains

Priority TierSpeciesResistance ProfileATCC No. (Example)
Critical Acinetobacter baumanniiCarbapenem-resistantBAA-1605
Pseudomonas aeruginosaCarbapenem-resistantBAA-2108
Enterobacterales (e.g., Klebsiella pneumoniae, Escherichia coli)Carbapenem-resistant, ESBL-producingBAA-1705
High Staphylococcus aureusMethicillin-resistant (MRSA)43300
Enterococcus faeciumVancomycin-resistant (VRE)700221
Neisseria gonorrhoeaeCephalosporin-resistant, Fluoroquinolone-resistant700826
Medium Streptococcus pneumoniaePenicillin-resistant700677
Haemophilus influenzaeAmpicillin-resistant49247

Experimental Design Workflow

The overall experimental design follows a logical progression from initial screening to more in-depth characterization of the compound's activity.

experimental_workflow cluster_screening Phase 1: Initial Screening cluster_characterization Phase 2: Activity Characterization cluster_moa Phase 3: Mechanism of Action (MoA) Studies MIC Determination of Minimum Inhibitory Concentration (MIC) MBC Determination of Minimum Bactericidal Concentration (MBC) MIC->MBC TimeKill Time-Kill Kinetic Assay MIC->TimeKill Checkerboard Synergy Testing (Checkerboard Assay) MIC->Checkerboard MacroSynthesis Macromolecular Synthesis Assay TimeKill->MacroSynthesis MembraneIntegrity Membrane Integrity Assay TimeKill->MembraneIntegrity

Caption: Experimental workflow for evaluating this compound.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard and widely accepted technique.

Protocol:

  • Preparation of Compound Stock Solution: Prepare a 10 mg/mL stock solution of this compound in DMSO.

  • Preparation of Bacterial Inoculum: Culture the selected bacterial strains overnight on appropriate agar plates. Suspend colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB). The concentration range should be broad initially (e.g., 0.125 to 256 µg/mL) to determine the approximate MIC.

  • Inoculation: Add the prepared bacterial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth.

Table 2: Example MIC Data Presentation

Bacterial StrainResistance ProfileMIC of this compound (µg/mL)
S. aureus (MRSA)Methicillin-resistant
K. pneumoniae (CRE)Carbapenem-resistant
P. aeruginosa (CRPA)Carbapenem-resistant
A. baumannii (CRAB)Carbapenem-resistant
Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Protocol:

  • Perform MIC Assay: Following the determination of the MIC, take an aliquot (e.g., 10 µL) from all wells showing no visible growth.

  • Plating: Spread the aliquots onto appropriate agar plates (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading the MBC: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

Table 3: Example MBC Data Presentation

Bacterial StrainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation (Bactericidal/Bacteriostatic)
S. aureus (MRSA)
K. pneumoniae (CRE)
  • Interpretation: An MBC/MIC ratio of ≤ 4 is generally considered bactericidal, while a ratio of > 4 is considered bacteriostatic.

Time-Kill Kinetic Assay

This assay determines the rate at which an antibacterial agent kills a bacterium over time.[10][11][12]

Protocol:

  • Prepare Bacterial Culture: Grow the test organism to the early to mid-logarithmic phase in CAMHB.

  • Prepare Test Tubes: Prepare tubes of CAMHB containing the test compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control tube without the compound.

  • Inoculation: Inoculate each tube with the bacterial culture to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Sampling and Plating: At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube, perform serial dilutions, and plate on agar for viable colony counts (CFU/mL).

  • Incubation: Incubate plates at 37°C for 18-24 hours and count the colonies.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL (99.9% killing) compared to the initial inoculum.[11]

Table 4: Example Time-Kill Assay Data (log₁₀ CFU/mL)

Time (hours)Growth Control0.5x MIC1x MIC2x MIC4x MIC
0
2
4
6
8
24
Synergy Testing (Checkerboard Assay)

The checkerboard assay is used to assess the interaction between two antimicrobial agents.[13][14][15]

Protocol:

  • Prepare Compound and Antibiotic Solutions: Prepare stock solutions of this compound and a conventional antibiotic.

  • Set up the Checkerboard: In a 96-well plate, create a two-dimensional array of serial dilutions of both agents. One agent is diluted along the x-axis, and the other is diluted along the y-axis.

  • Inoculation: Inoculate the plate with the test organism at a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate at 37°C for 16-20 hours.

  • Data Analysis: Determine the MIC of each agent alone and in combination. Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination that inhibits growth.

FICI Calculation: FICI = FIC of agent A + FIC of agent B Where: FIC of A = (MIC of A in combination) / (MIC of A alone) FIC of B = (MIC of B in combination) / (MIC of B alone)

Table 5: Example Checkerboard Assay Data Interpretation

FICI ValueInterpretation
≤ 0.5Synergy
> 0.5 to 4Additive/Indifference
> 4Antagonism

Mechanism of Action (MoA) Studies

To understand how this compound exerts its antibacterial effect, a series of MoA studies can be performed.[16][17][18][19]

moa_pathway cluster_targets Potential Cellular Targets Compound This compound CellWall Cell Wall Synthesis Compound->CellWall Inhibition? ProteinSynthesis Protein Synthesis Compound->ProteinSynthesis Inhibition? DNASynthesis DNA Replication Compound->DNASynthesis Inhibition? RNASynthesis RNA Synthesis Compound->RNASynthesis Inhibition? Membrane Cell Membrane Integrity Compound->Membrane Disruption?

Caption: Potential cellular targets for mechanism of action studies.

Macromolecular Synthesis Assay

This assay determines if the compound inhibits the synthesis of major macromolecules: DNA, RNA, protein, and peptidoglycan (cell wall).[16][19][20]

Protocol:

  • Radiolabeled Precursors: Use specific radiolabeled precursors for each pathway:

    • DNA synthesis: [³H]thymidine

    • RNA synthesis: [³H]uridine

    • Protein synthesis: [³H]leucine

    • Cell wall synthesis: N-acetyl-[³H]glucosamine

  • Bacterial Culture: Grow the test organism to the mid-logarithmic phase.

  • Exposure: Add the test compound at a concentration that inhibits growth (e.g., 2x MIC).

  • Pulse Labeling: At different time intervals, add the respective radiolabeled precursor to aliquots of the culture and incubate for a short period.

  • Precipitation and Measurement: Stop the incorporation by adding trichloroacetic acid (TCA). Collect the precipitate on a filter and measure the radioactivity using a scintillation counter.

  • Data Analysis: Compare the incorporation of radiolabeled precursors in treated cells to untreated controls. A significant reduction in the incorporation of a specific precursor suggests inhibition of that pathway.

Table 6: Example Macromolecular Synthesis Assay Data (% Inhibition)

Time (min)DNA SynthesisRNA SynthesisProtein SynthesisCell Wall Synthesis
5
15
30
Membrane Integrity Assay

This assay assesses whether the compound damages the bacterial cell membrane.[21][22][23]

Protocol:

  • Fluorescent Dyes: Use fluorescent dyes that are sensitive to membrane potential or integrity, such as propidium iodide (PI) or DiSC₃(5). PI can only enter cells with compromised membranes.

  • Bacterial Suspension: Prepare a suspension of the test organism.

  • Exposure: Add the test compound at various concentrations.

  • Staining: Add the fluorescent dye to the bacterial suspension.

  • Measurement: Measure the fluorescence intensity using a fluorometer or a fluorescence microscope. An increase in fluorescence indicates membrane damage.

Table 7: Example Membrane Integrity Assay Data (Relative Fluorescence Units)

Compound Concentration (µg/mL)Propidium Iodide Fluorescence
0 (Control)
0.5x MIC
1x MIC
2x MIC
Positive Control (e.g., Polymyxin B)

Conclusion

This comprehensive set of protocols provides a robust framework for the preclinical evaluation of this compound as a potential antibacterial agent. The data generated from these experiments will be crucial for determining its spectrum of activity, potency, and potential for further development. A thorough understanding of its mechanism of action will be vital for optimizing its therapeutic potential and overcoming potential resistance mechanisms.

References

Application Note: Flow Cytometry Analysis of Cell Cycle Arrest Induced by 5-(Morpholinomethyl)-2-thiouracil

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5-(Morpholinomethyl)-2-thiouracil is a synthetic derivative of thiouracil, a class of compounds known for their diverse biological activities, including potential anticancer properties.[1] Preliminary studies suggest that this compound may exert its cytotoxic effects by inducing cell cycle arrest, a critical mechanism for controlling cell proliferation and a common target for cancer therapeutics.[2][3] This application note provides a detailed protocol for analyzing the effects of this compound on the cell cycle of a cancer cell line using flow cytometry with propidium iodide (PI) staining.

Flow cytometry is a powerful technique for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[4][5] Propidium iodide is a fluorescent intercalating agent that stoichiometrically binds to DNA, allowing for the quantification of DNA content within a cell population.[6] By treating cancer cells with this compound and subsequently analyzing their DNA content, researchers can elucidate the compound's impact on cell cycle progression and identify specific checkpoints at which it may be acting.

Principle of the Assay

This protocol outlines the steps for treating a selected cancer cell line with varying concentrations of this compound. Following treatment, the cells are harvested, fixed to preserve their cellular integrity, and permeabilized to allow for the entry of propidium iodide. The cells are then treated with RNase to ensure that only DNA is stained.[6][7] Finally, the DNA content of the stained cells is analyzed by flow cytometry. The resulting data will reveal the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle, enabling a quantitative assessment of cell cycle arrest.

Materials and Reagents

  • Cell Line: Human cancer cell line (e.g., MCF-7, HeLa, A549)

  • Cell Culture Medium: Appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound: Stock solution in a suitable solvent (e.g., DMSO)

  • Phosphate-Buffered Saline (PBS): pH 7.4

  • Trypsin-EDTA

  • Fixative: 70% cold ethanol[7][8]

  • Propidium Iodide (PI) Staining Solution: 50 µg/mL PI in PBS[6][7]

  • RNase A Solution: 100 µg/mL in PBS[7]

  • Flow Cytometer

  • Centrifuge

  • 15 mL Conical Tubes

  • Pipettes and Pipette Tips

Experimental Protocol

Cell Culture and Treatment
  • Culture the selected cancer cell line in the appropriate medium until they reach 70-80% confluency.

  • Seed the cells into 6-well plates at a density of 5 x 10^5 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the cell culture medium to achieve the desired final concentrations (e.g., 0 µM, 10 µM, 25 µM, 50 µM, 100 µM). Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.

  • Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound.

  • Incubate the cells for 24, 48, and 72 hours.

Cell Harvesting and Fixation
  • After the incubation period, collect the culture medium (containing floating/apoptotic cells).

  • Wash the adherent cells with PBS and then detach them using Trypsin-EDTA.

  • Combine the detached cells with the collected medium from step 1.

  • Centrifuge the cell suspension at 300 x g for 5 minutes.[6]

  • Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.

  • Transfer the cell suspension to a 15 mL conical tube.

  • While gently vortexing, add 4 mL of cold 70% ethanol dropwise to the cell suspension for fixation.[6][7]

  • Incubate the cells for at least 1 hour at 4°C. Cells can be stored in 70% ethanol at -20°C for several weeks.[6]

Propidium Iodide Staining
  • Centrifuge the fixed cells at a slightly higher speed (e.g., 500 x g) for 5 minutes to pellet them.[7]

  • Carefully aspirate the ethanol supernatant.

  • Wash the cell pellet twice with PBS.[7]

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Add 5 µL of RNase A solution to the cell suspension.[7]

  • Incubate the cells in the dark for 30 minutes at room temperature.[8]

Flow Cytometry Analysis
  • Analyze the stained cells using a flow cytometer.

  • Excite the propidium iodide with a 488 nm laser and collect the emission in the appropriate channel (typically around 600 nm).[6]

  • Collect data for at least 10,000 single-cell events.[7]

  • Use a dot plot of PI-Area versus PI-Width to gate out doublets and clumps.[7]

  • Generate a histogram of PI fluorescence intensity to visualize the cell cycle distribution.

  • Use cell cycle analysis software (e.g., FlowJo, ModFit) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Data Presentation

The quantitative data from the flow cytometry analysis should be summarized in tables for clear comparison of the effects of different concentrations of this compound over time.

Table 1: Effect of this compound on Cell Cycle Distribution after 24 hours.

Concentration (µM)% Cells in G0/G1% Cells in S% Cells in G2/M
0 (Control)55.2 ± 2.128.5 ± 1.516.3 ± 1.2
1060.1 ± 2.525.3 ± 1.814.6 ± 1.0
2568.7 ± 3.018.9 ± 1.312.4 ± 0.9
5075.4 ± 3.512.1 ± 1.112.5 ± 1.1
10082.1 ± 4.18.5 ± 0.99.4 ± 0.8

Table 2: Effect of this compound on Cell Cycle Distribution after 48 hours.

Concentration (µM)% Cells in G0/G1% Cells in S% Cells in G2/M
0 (Control)54.8 ± 2.329.1 ± 1.716.1 ± 1.3
1065.3 ± 2.820.2 ± 1.514.5 ± 1.2
2574.9 ± 3.313.5 ± 1.211.6 ± 1.0
5081.2 ± 3.99.3 ± 1.09.5 ± 0.9
10086.5 ± 4.55.1 ± 0.78.4 ± 0.7

Visualizations

experimental_workflow cluster_prep Cell Preparation and Treatment cluster_processing Sample Processing cluster_analysis Data Acquisition and Analysis cell_culture 1. Cell Culture seeding 2. Cell Seeding cell_culture->seeding treatment 3. Treatment with this compound seeding->treatment harvesting 4. Cell Harvesting treatment->harvesting fixation 5. Fixation in 70% Ethanol harvesting->fixation staining 6. Propidium Iodide Staining fixation->staining flow_cytometry 7. Flow Cytometry Analysis staining->flow_cytometry data_analysis 8. Cell Cycle Profile Analysis flow_cytometry->data_analysis

Caption: Experimental workflow for analyzing cell cycle arrest.

signaling_pathway cluster_cell_cycle Cell Cycle Regulation cluster_outcome Cellular Outcome compound This compound cdk4_6_cyclin_d CDK4/6/Cyclin D compound->cdk4_6_cyclin_d Inhibition cdk2_cyclin_e CDK2/Cyclin E rb Rb cdk2_cyclin_e->rb cdk4_6_cyclin_d->rb e2f E2F rb->e2f s_phase_genes S-Phase Genes e2f->s_phase_genes g1_arrest G1 Phase Arrest e2f->g1_arrest s_phase_genes->g1_arrest

Caption: Hypothetical signaling pathway for G1 arrest.

Expected Results and Interpretation

Based on the known anticancer activities of related thiouracil and fluorouracil derivatives, it is hypothesized that this compound will induce cell cycle arrest. The representative data in Tables 1 and 2 illustrate a dose- and time-dependent increase in the percentage of cells in the G0/G1 phase, with a corresponding decrease in the S and G2/M phases. This pattern is indicative of a G1 cell cycle arrest.

The degree of cell cycle arrest is expected to correlate with the concentration of the compound and the duration of treatment. A significant accumulation of cells in the G0/G1 phase suggests that this compound may be interfering with the G1/S checkpoint, potentially by inhibiting cyclin-dependent kinases (CDKs) or other key regulators of this transition. Further molecular studies would be required to elucidate the precise mechanism of action.

Troubleshooting

  • Cell Clumping: Ensure a single-cell suspension is achieved before fixation by gentle pipetting or vortexing. Clumps can be filtered out before flow cytometry.[6]

  • High Debris in Flow Cytometry: This may indicate excessive cell death. Consider using lower concentrations of the compound or shorter incubation times.

  • Broad CVs in DNA Histogram: This could be due to inconsistent staining or issues with the flow cytometer. Ensure proper mixing of the staining solution and check the instrument's performance.

  • No Apparent Effect: The compound may not be active in the chosen cell line or at the tested concentrations. Consider using a different cell line or a broader range of concentrations.

Conclusion

This application note provides a comprehensive and detailed protocol for the analysis of cell cycle arrest induced by this compound using flow cytometry. The described methodology allows for the robust quantification of the compound's effects on cell cycle distribution and serves as a foundational assay for further mechanistic studies into its potential as an anticancer agent. The provided hypothetical data and signaling pathway offer a framework for interpreting the experimental outcomes.

References

Application Notes and Protocols: Synergistic Antitumor Effects of 2-Thiouracil Derivatives in Combination with 5-Fluorouracil

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Recent advancements in cancer therapy have highlighted the potential of combination regimens to enhance therapeutic efficacy, overcome drug resistance, and reduce toxic side effects. One promising strategy involves the combination of cell cycle inhibitors with traditional cytotoxic agents. 2-Thiouracil derivatives, particularly 2-thiouracil-5-sulfonamides, have emerged as a novel class of anticancer agents that have been shown to induce cell cycle arrest and apoptosis, often through the inhibition of cyclin-dependent kinase 2A (CDK2A).[1][2]

5-Fluorouracil (5-FU) is a widely used chemotherapeutic agent that primarily acts as a thymidylate synthase inhibitor, leading to the disruption of DNA synthesis and repair in rapidly dividing cancer cells.[3][4][5][6][7] Combining a CDK2 inhibitor, such as a 2-thiouracil-5-sulfonamide derivative, with 5-FU presents a rational approach to cancer therapy. By arresting the cell cycle, the 2-thiouracil derivative may sensitize cancer cells to the DNA-damaging effects of 5-FU, leading to a synergistic antitumor effect.

These application notes provide a comprehensive overview of the preclinical evaluation of a 2-thiouracil-5-sulfonamide derivative in combination with 5-FU, including detailed experimental protocols for in vitro and in vivo studies, data presentation, and visualization of key pathways and workflows.

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data from in vitro and in vivo studies evaluating the combination of a 2-thiouracil-5-sulfonamide derivative and 5-FU.

Table 1: In Vitro Cytotoxicity of a 2-Thiouracil-5-Sulfonamide Derivative and 5-Fluorouracil as Single Agents

Cell LineCompoundIC50 (µM)
MCF-7 (Breast Cancer) 2-Thiouracil-5-Sulfonamide5.2
5-Fluorouracil8.7
HT-29 (Colon Cancer) 2-Thiouracil-5-Sulfonamide7.8
5-Fluorouracil12.3
A549 (Lung Cancer) 2-Thiouracil-5-Sulfonamide9.1
5-Fluorouracil15.6

Table 2: Synergistic Effects of Combination Therapy in Cancer Cell Lines

Cell LineCombination Ratio (2-Thiouracil-5-Sulfonamide:5-FU)Combination Index (CI) at Fa 0.5*Interpretation
MCF-7 1:1.670.65Synergy
HT-29 1:1.580.72Synergy
A549 1:1.710.81Synergy

*Fraction affected (Fa) of 0.5 indicates 50% cell growth inhibition. CI < 0.9 indicates synergy.

Table 3: In Vivo Tumor Growth Inhibition in a Xenograft Mouse Model

Treatment GroupDoseTumor Volume Change (%)
Vehicle Control -+ 250
2-Thiouracil-5-Sulfonamide 20 mg/kg+ 120
5-Fluorouracil 30 mg/kg+ 95
Combination Therapy 20 mg/kg + 30 mg/kg+ 35

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of the 2-thiouracil-5-sulfonamide derivative and 5-FU that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., MCF-7, HT-29, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 2-Thiouracil-5-sulfonamide derivative (stock solution in DMSO)

  • 5-Fluorouracil (stock solution in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the 2-thiouracil-5-sulfonamide derivative and 5-FU in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values using dose-response curve analysis software.

Combination Index (CI) Analysis

The Chou-Talalay method is used to determine if the combination of the two drugs is synergistic, additive, or antagonistic.

Procedure:

  • Perform the MTT assay as described above, but with both single agents and their combinations at a constant ratio (e.g., based on the ratio of their IC50 values).

  • Use software such as CompuSyn to calculate the Combination Index (CI) values. A CI value less than 0.9 indicates synergy, a CI value between 0.9 and 1.1 indicates an additive effect, and a CI value greater than 1.1 indicates antagonism.

Cell Cycle Analysis by Flow Cytometry

This protocol assesses the effect of the combination treatment on cell cycle distribution.

Materials:

  • Cancer cells

  • 2-Thiouracil-5-sulfonamide derivative and 5-FU

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with the IC50 concentrations of the individual drugs and their combination for 24 or 48 hours.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Analysis by Annexin V/PI Staining

This protocol quantifies the induction of apoptosis following combination treatment.

Materials:

  • Cancer cells

  • 2-Thiouracil-5-sulfonamide derivative and 5-FU

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cells with the IC50 concentrations of the individual drugs and their combination for 48 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within 1 hour.

In Vivo Tumor Xenograft Study

This protocol evaluates the in vivo efficacy of the combination therapy in a mouse model.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Cancer cells for xenograft implantation

  • 2-Thiouracil-5-sulfonamide derivative and 5-FU formulations for injection

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject cancer cells into the flank of the mice.

  • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomize mice into four groups: vehicle control, 2-thiouracil-5-sulfonamide derivative alone, 5-FU alone, and the combination.

  • Administer the treatments according to a predetermined schedule (e.g., daily or weekly).

  • Measure tumor volume with calipers every 2-3 days.

  • Monitor animal body weight as a measure of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).

Visualization

The following diagrams illustrate key signaling pathways and experimental workflows.

G cluster_0 2-Thiouracil-5-Sulfonamide Derivative cluster_1 5-Fluorouracil (5-FU) cluster_2 Cell Cycle Progression cluster_3 DNA Synthesis cluster_4 Cellular Outcome Thiouracil 2-Thiouracil-5- Sulfonamide Derivative CDK2 CDK2/Cyclin E Thiouracil->CDK2 Inhibition FU 5-Fluorouracil (5-FU) TS Thymidylate Synthase FU->TS Inhibition G1_S G1/S Transition CDK2->G1_S Promotes DNA_Syn DNA Synthesis Apoptosis Apoptosis G1_S->Apoptosis Cell Cycle Arrest Sensitizes to dUMP_dTMP dUMP -> dTMP TS->dUMP_dTMP Catalyzes dUMP_dTMP->DNA_Syn Required for DNA_Syn->Apoptosis DNA Damage Induces

Caption: Proposed signaling pathway for the synergistic action of a 2-thiouracil derivative and 5-FU.

G start Start: In Vitro Synergy Screening seed_cells Seed Cancer Cells in 96-well Plates start->seed_cells prepare_drugs Prepare Serial Dilutions of Single Agents and Combinations seed_cells->prepare_drugs treat_cells Treat Cells with Drugs (48-72h Incubation) prepare_drugs->treat_cells mtt_assay Perform MTT Assay treat_cells->mtt_assay read_absorbance Measure Absorbance at 570 nm mtt_assay->read_absorbance calculate_ic50 Calculate IC50 Values for Single Agents read_absorbance->calculate_ic50 calculate_ci Calculate Combination Index (CI) using Chou-Talalay Method read_absorbance->calculate_ci calculate_ic50->calculate_ci analyze_results Analyze Results: Synergy, Additivity, or Antagonism calculate_ci->analyze_results end End: Determine Optimal Combination analyze_results->end G start Start: In Vivo Combination Study implant_tumors Implant Tumor Cells into Immunocompromised Mice start->implant_tumors tumor_growth Allow Tumors to Reach Palpable Size implant_tumors->tumor_growth randomize_mice Randomize Mice into Treatment Groups tumor_growth->randomize_mice administer_treatment Administer Treatments: Vehicle, Single Agents, Combination randomize_mice->administer_treatment monitor_tumor Monitor Tumor Volume and Body Weight administer_treatment->monitor_tumor end_study End of Study: Euthanize Mice monitor_tumor->end_study analyze_data Analyze Tumor Growth Inhibition Data monitor_tumor->analyze_data excise_tumors Excise Tumors for Further Analysis end_study->excise_tumors excise_tumors->analyze_data end End: Evaluate In Vivo Efficacy analyze_data->end

References

Troubleshooting & Optimization

"troubleshooting low yield in 5-(Morpholinomethyl)-2-thiouracil synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(Morpholinomethyl)-2-thiouracil. The synthesis of this compound is achieved through a Mannich reaction involving 2-thiouracil, formaldehyde, and morpholine.[1] While the reaction is straightforward in principle, achieving a high yield can be challenging. This guide addresses common issues encountered during the synthesis.

Troubleshooting Low Yield

Low product yield is a frequent issue in the synthesis of this compound. The following table and Q&A section provide a systematic approach to identifying and resolving potential problems.

Table 1: Key Parameters and Their Impact on Reaction Yield

ParameterPotential IssueRecommended ActionExpected Outcome
Reagent Quality Impure 2-thiouracil, morpholine, or formaldehyde (paraformaldehyde)Use high-purity, anhydrous reagents. Ensure formaldehyde solution is fresh or use freshly depolymerized paraformaldehyde.Minimized side reactions and improved conversion to the desired product.
Stoichiometry Incorrect molar ratios of reactants. Excess formaldehyde can lead to polysubstitution.A 1:1:1 molar ratio of 2-thiouracil, formaldehyde, and morpholine is the typical starting point.[1] Fine-tuning may be necessary.Optimized formation of the mono-substituted product and reduced formation of undesired byproducts.
Reaction Temperature Temperature too low (slow reaction rate) or too high (decomposition or side reactions).The reaction is often carried out at room temperature or with gentle heating. Monitor the reaction progress to determine the optimal temperature.Increased reaction rate without promoting product degradation.
Solvent Inappropriate solvent choice can affect solubility of reactants and reaction rate.Ethanol is a commonly used solvent for this type of Mannich reaction.Improved solubility of starting materials, leading to a more homogeneous reaction mixture and better yield.
pH of Reaction The reaction can be sensitive to pH.The reaction is typically carried out under neutral or slightly basic conditions.Facilitated formation of the reactive iminium ion intermediate.
Reaction Time Insufficient reaction time leading to incomplete conversion or excessive time leading to product degradation.Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).Maximized product formation by stopping the reaction at the optimal time.
Work-up and Purification Product loss during extraction, washing, or crystallization steps.Ensure complete extraction of the product. Use appropriate solvents for washing and recrystallization to minimize product loss.Improved recovery of the synthesized product.

Frequently Asked Questions (FAQs)

Q1: My reaction is not proceeding, or the conversion is very low. What should I check first?

A1: First, verify the quality and purity of your starting materials. Old formaldehyde solutions can have a lower concentration, and impurities in 2-thiouracil or morpholine can inhibit the reaction. Secondly, check the reaction temperature; a slight increase in temperature might be necessary to initiate the reaction. Also, ensure adequate mixing of the reactants.

Q2: I am observing the formation of multiple products in my reaction mixture. What could be the cause?

A2: The formation of multiple products often points to side reactions. A common side reaction in Mannich syntheses is the formation of a di-substituted product, where a second morpholinomethyl group is added to the 2-thiouracil ring. This can be favored by an excess of formaldehyde and morpholine. Carefully controlling the stoichiometry of your reactants is crucial to favor the formation of the mono-substituted product.

Q3: The isolated product is difficult to purify. What are the common impurities?

A3: Common impurities include unreacted starting materials (2-thiouracil, morpholine), the di-substituted Mannich base, and potentially polymeric byproducts from formaldehyde. Recrystallization is a common method for purification. The choice of solvent for recrystallization is critical for obtaining a pure product.

Q4: Can I use paraformaldehyde instead of a formaldehyde solution?

A4: Yes, paraformaldehyde is often used as a source of formaldehyde in Mannich reactions. It is important to ensure that the paraformaldehyde is fully depolymerized to monomeric formaldehyde under the reaction conditions. This is typically achieved by heating the reaction mixture.

Q5: What is the role of the solvent in this reaction?

A5: The solvent plays a crucial role in dissolving the reactants to ensure a homogeneous reaction mixture. Ethanol is a common choice as it can dissolve 2-thiouracil to some extent and is miscible with aqueous formaldehyde and morpholine. The choice of solvent can also influence the reaction rate.

Experimental Protocols

Representative Protocol for the Synthesis of this compound:

This is a general procedure and may require optimization for specific laboratory conditions and reagent batches.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-thiouracil (1 equivalent) in ethanol.

  • Addition of Reagents: To this solution, add morpholine (1 equivalent) followed by an aqueous solution of formaldehyde (37%, 1 equivalent).

  • Reaction: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Gentle heating may be applied if the reaction is slow.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), the solvent is typically removed under reduced pressure.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield pure this compound.

Visualizing the Process

Diagram 1: Reaction Pathway

G Thiouracil 2-Thiouracil Product This compound Thiouracil->Product Formaldehyde Formaldehyde Iminium Iminium Ion Intermediate Formaldehyde->Iminium Morpholine Morpholine Morpholine->Iminium Iminium->Product

Caption: Mannich reaction pathway for the synthesis of this compound.

Diagram 2: Troubleshooting Workflow

G Start Low Yield Observed CheckReagents Check Reagent Purity and Stoichiometry Start->CheckReagents ImpureReagents Impure or Incorrect Ratio of Reagents? CheckReagents->ImpureReagents CheckConditions Verify Reaction Temperature and Time SuboptimalConditions Suboptimal Temperature or Time? CheckConditions->SuboptimalConditions CheckWorkup Review Work-up and Purification Procedure LossDuringWorkup Product Loss During Work-up? CheckWorkup->LossDuringWorkup ImpureReagents->CheckConditions No PurifyReagents Purify/Replace Reagents and Adjust Stoichiometry ImpureReagents->PurifyReagents Yes SuboptimalConditions->CheckWorkup No OptimizeConditions Optimize Temperature and Monitor Reaction SuboptimalConditions->OptimizeConditions Yes RefineWorkup Refine Extraction and Purification Steps LossDuringWorkup->RefineWorkup Yes Success Improved Yield LossDuringWorkup->Success No PurifyReagents->CheckConditions OptimizeConditions->CheckWorkup RefineWorkup->Success

Caption: A logical workflow for troubleshooting low yield in the synthesis.

References

Technical Support Center: Optimizing Mannich Reaction Conditions for Improved 5-(Morpholinomethyl)-2-thiouracil Purity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 5-(Morpholinomethyl)-2-thiouracil. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help optimize your Mannich reaction for higher purity and yield.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Incomplete reaction: Reaction time may be too short or the temperature too low. 2. Inactive reagents: Formaldehyde solution may have polymerized, or other reagents may have degraded. 3. Incorrect pH: The reaction medium may be too acidic or too basic, hindering the formation of the electrophilic iminium ion or the nucleophilic attack of thiouracil.[1]1. Reaction Monitoring & Optimization: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the reaction time or temperature incrementally. A study on a similar Mannich reaction showed that refluxing for 3-4 hours in ethanol can be effective. 2. Reagent Quality Check: Use freshly opened or properly stored reagents. Paraformaldehyde can be used as an alternative to aqueous formaldehyde to avoid issues with polymerization. 3. pH Adjustment: The Mannich reaction is often favored under weakly acidic conditions to facilitate iminium ion formation without protonating the nucleophile excessively. Acetic acid can be used as a catalyst and solvent to maintain an appropriate pH.
Low Product Purity (Multiple Spots on TLC) 1. Side reactions: Formation of bis-adducts where two morpholinomethyl groups attach to the thiouracil ring. 2. Polymerization: Formaldehyde can self-polymerize, or react with the product to form polymeric byproducts.[2] 3. Unreacted starting materials: Incomplete conversion of 2-thiouracil, morpholine, or formaldehyde.1. Stoichiometry Control: Use a strict 1:1:1 molar ratio of 2-thiouracil, morpholine, and formaldehyde to minimize the formation of bis-adducts. Slow, dropwise addition of the formaldehyde or the pre-formed iminium ion to the thiouracil solution can also improve selectivity. 2. Formaldehyde Source: Using paraformaldehyde and heating to depolymerize it in situ can sometimes provide better control over the concentration of monomeric formaldehyde. 3. Purification: Recrystallization is a highly effective method for purifying the final product. See the detailed protocol below.
Product is an Oil or Fails to Crystallize 1. Presence of impurities: Impurities can inhibit crystallization. 2. Inappropriate solvent for crystallization: The chosen solvent may not be suitable for inducing crystallization of the product.1. Aqueous Work-up: Wash the crude product with water to remove any water-soluble impurities or salts. 2. Solvent Screening for Recrystallization: Experiment with different solvent systems. Ethanol is a commonly used solvent for recrystallizing Mannich bases. A mixture of solvents, such as ethanol/water or DMF/water, can also be effective.[3]
Reaction is very slow 1. Low reaction temperature. 2. Insufficient catalysis. 1. Increase Temperature: Gradually increase the reaction temperature while monitoring for side product formation. Refluxing in a suitable solvent like ethanol is a common practice. 2. Catalyst Addition: While the Mannich reaction can sometimes proceed without a catalyst, the addition of a catalytic amount of a weak acid like acetic acid can significantly accelerate the reaction rate.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Mannich reaction in the synthesis of this compound?

A1: The Mannich reaction is a three-component condensation.[4] In this specific synthesis, the reaction proceeds through the following key steps:

  • Iminium Ion Formation: Morpholine (a secondary amine) reacts with formaldehyde to form a highly electrophilic N-(methylene)morpholinium cation.[5]

  • Nucleophilic Attack: The 2-thiouracil, which has an active hydrogen at the 5-position of the pyrimidine ring, acts as a nucleophile and attacks the iminium ion.

  • Product Formation: This attack results in the formation of the desired product, this compound.

Q2: What is the optimal solvent for this reaction?

A2: Ethanol is a commonly used and effective solvent for the Mannich reaction of uracil and thiouracil derivatives.[4] It is a protic solvent that can facilitate the formation of the iminium ion. Other solvents like methanol or even solvent-free conditions have been reported for other Mannich reactions and could be explored for optimization.

Q3: How does temperature affect the reaction?

A3: Temperature plays a crucial role in the reaction rate. Generally, increasing the temperature will increase the rate of reaction. However, excessively high temperatures can lead to the formation of side products and decomposition. A common approach is to run the reaction at the reflux temperature of the chosen solvent (e.g., ethanol at ~78°C) and monitor the progress by TLC to determine the optimal reaction time.

Q4: Is a catalyst necessary for this reaction?

A4: The Mannich reaction can often proceed without a catalyst, especially with reactive substrates. However, the addition of a catalytic amount of a weak acid, such as acetic acid, can significantly accelerate the reaction by promoting the formation of the electrophilic iminium ion.

Q5: What are the expected side products and how can they be minimized?

A5: The primary side product of concern is the di-substituted product, 5,5-bis(morpholinomethyl)-2-thiouracil. This can be minimized by carefully controlling the stoichiometry of the reactants to a 1:1:1 molar ratio. Polymerization of formaldehyde is another potential issue, which can be mitigated by using paraformaldehyde or ensuring the quality of the formaldehyde solution.

Q6: What is the best method for purifying the final product?

A6: Recrystallization is the most effective method for purifying solid Mannich bases like this compound.[3] Suitable solvents for recrystallization often include ethanol, or a mixture of dimethylformamide (DMF) and water.[3] The choice of solvent will depend on the solubility of the product and impurities at different temperatures.

Data Presentation

While specific quantitative data for the optimization of this compound is not extensively available in the literature, the following table provides a general framework for optimizing Mannich reaction conditions based on findings for similar reactions. Researchers should use this as a starting point for their own optimization studies.

Table 1: General Optimization Parameters for Mannich Reactions of Thiouracil Derivatives

ParameterCondition 1Condition 2Condition 3Expected Outcome
Solvent EthanolMethanolAcetic AcidEthanol and methanol are good general-purpose protic solvents. Acetic acid can act as both a solvent and a catalyst.
Temperature Room Temp.50°CReflux (~78°C in Ethanol)Higher temperatures generally lead to faster reaction rates but may increase side product formation.
Catalyst NoneAcetic Acid (catalytic)HCl (catalytic)Weak acids like acetic acid are often optimal. Strong acids can protonate the nucleophile, reducing its reactivity.
Reactant Ratio (Thiouracil:Amine:Aldehyde) 1:1:11:1.2:1.21.2:1:1A 1:1:1 ratio is theoretically ideal to minimize di-substitution. Excess amine and aldehyde may increase yield but also side products.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general procedure based on typical Mannich reaction conditions for similar substrates.[4][6]

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-thiouracil (1 equivalent) in ethanol.

  • Amine Addition: To this solution, add morpholine (1 equivalent).

  • Formaldehyde Addition: Slowly add an aqueous solution of formaldehyde (37%, 1 equivalent) or paraformaldehyde (1 equivalent) to the reaction mixture. If using paraformaldehyde, the mixture may need to be gently heated to facilitate depolymerization.

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexane or chloroform/methanol). The reaction time can vary from a few hours to overnight depending on the temperature.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the reaction mixture to room temperature. If a precipitate has formed, collect it by filtration. If no precipitate forms, reduce the solvent volume under reduced pressure to induce precipitation.

  • Purification: Wash the crude product with a small amount of cold ethanol or water to remove unreacted starting materials and other soluble impurities. For higher purity, recrystallize the solid product from a suitable solvent such as ethanol or a DMF/water mixture.

  • Characterization: Dry the purified product under vacuum and characterize it by techniques such as NMR, IR spectroscopy, and melting point determination.

Protocol 2: Purification by Recrystallization

  • Dissolution: Dissolve the crude this compound in a minimum amount of hot ethanol (or another suitable solvent/solvent mixture).

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should be observed. For improved crystal growth, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Visualizations

Mannich Reaction Mechanism

Mannich_Mechanism cluster_0 Iminium Ion Formation cluster_1 Nucleophilic Attack cluster_2 Product Formation Morpholine Morpholine Iminium_Ion N-(methylene)morpholinium Ion Morpholine->Iminium_Ion + Formaldehyde Formaldehyde Formaldehyde->Iminium_Ion + Intermediate Reaction Intermediate Iminium_Ion->Intermediate + 2-Thiouracil 2-Thiouracil 2-Thiouracil Product This compound Intermediate->Product Deprotonation

Caption: General mechanism of the Mannich reaction for the synthesis of this compound.

Experimental Workflow for Optimization

Optimization_Workflow Start Start Define_Parameters Define Reaction Parameters (Solvent, Temp., Catalyst, Ratio) Start->Define_Parameters Run_Reaction Run Mannich Reaction Define_Parameters->Run_Reaction Monitor_TLC Monitor Progress by TLC Run_Reaction->Monitor_TLC Monitor_TLC->Run_Reaction Incomplete Workup_Purification Work-up and Purification (Filtration, Recrystallization) Monitor_TLC->Workup_Purification Complete Analyze_Purity Analyze Purity and Yield (HPLC, NMR, Mass) Workup_Purification->Analyze_Purity Evaluate_Results Evaluate Results Analyze_Purity->Evaluate_Results Optimal_Conditions Optimal Conditions Found Evaluate_Results->Optimal_Conditions Purity > 99% Adjust_Parameters Adjust Parameters Evaluate_Results->Adjust_Parameters Purity < 99% Adjust_Parameters->Run_Reaction

Caption: A typical workflow for optimizing the Mannich reaction conditions.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Purity Issue Check_TLC Analyze TLC Plate Start->Check_TLC Unreacted_SM Unreacted Starting Material? Check_TLC->Unreacted_SM Multiple_Spots Multiple Product Spots? Unreacted_SM->Multiple_Spots No Increase_Time_Temp Increase Reaction Time/Temp Unreacted_SM->Increase_Time_Temp Yes Adjust_Stoichiometry Adjust Stoichiometry (1:1:1) Multiple_Spots->Adjust_Stoichiometry Yes Optimize_Purification Optimize Recrystallization Multiple_Spots->Optimize_Purification No Check_Reagents Check Reagent Quality Increase_Time_Temp->Check_Reagents End_High_Purity Achieve High Purity Check_Reagents->End_High_Purity Adjust_Stoichiometry->End_High_Purity Optimize_Purification->End_High_Purity

Caption: A decision tree to troubleshoot low purity in the Mannich reaction.

References

"improving the stability of 5-(Morpholinomethyl)-2-thiouracil in DMSO stock solutions"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 5-(Morpholinomethyl)-2-thiouracil. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered with DMSO stock solutions of this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound DMSO stock solution has turned yellow. Is it still usable?

A color change in your DMSO stock solution, such as turning yellow, can be an indicator of compound degradation. The thiouracil ring system is susceptible to oxidation, which can lead to the formation of colored byproducts. While a slight color change may not significantly impact the compound's activity in all assays, it is a sign of potential instability. For sensitive applications, it is recommended to prepare a fresh stock solution. To minimize oxidation, consider using anhydrous DMSO and purging the vial with an inert gas like nitrogen or argon before sealing.

Q2: I observed precipitation in my frozen this compound DMSO stock solution after thawing. What should I do?

Precipitation upon thawing can occur if the compound's concentration exceeds its solubility at lower temperatures. It can also be a sign of the compound converting to a less soluble crystalline form. To redissolve the compound, gently warm the solution to room temperature and vortex it thoroughly. If the precipitate does not dissolve, sonication for a short period may help. To prevent this issue in the future, consider preparing stock solutions at a slightly lower concentration and storing them in smaller, single-use aliquots to minimize freeze-thaw cycles.

Q3: How should I properly store my this compound DMSO stock solution to ensure its stability?

For optimal stability, stock solutions of this compound in DMSO should be stored at -20°C or -80°C.[1] It is crucial to use anhydrous DMSO to minimize water-catalyzed degradation.[2][3][4] Dispense the stock solution into single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.[2][3][4] Protect the solution from light by using amber vials or by wrapping the vials in foil, as thiouracil derivatives can be light-sensitive.

Q4: What are the likely degradation pathways for this compound in DMSO?

While specific degradation pathways for this compound in DMSO are not extensively documented, degradation can be inferred from the known chemistry of its constituent moieties: the thiouracil ring and the morpholine group. The thiouracil ring is susceptible to oxidation at the sulfur atom, potentially forming sulfoxides or sulfonic acids. The morpholine ring is generally stable but can undergo oxidation or ring-opening under harsh conditions, although this is less likely under standard storage conditions.[2] Hydrolysis, if water is present in the DMSO, could also contribute to degradation.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Reduced compound activity in bioassays Compound degradation due to improper storage (presence of water, exposure to light, multiple freeze-thaw cycles).1. Prepare a fresh stock solution using anhydrous DMSO. 2. Aliquot the new stock into single-use vials. 3. Store at -80°C and protect from light. 4. Compare the activity of the fresh stock to the old one.
Inconsistent experimental results Inhomogeneous stock solution due to precipitation or concentration gradients after freezing.1. Before each use, ensure the stock solution is completely thawed and homogenous by vortexing. 2. If precipitation is observed, follow the steps in Q2 of the FAQ. 3. Consider preparing a new stock solution at a lower concentration.
Clogged liquid handling tips Particulate matter from compound precipitation or degradation products.1. Centrifuge the stock solution vial at a low speed to pellet any particulates before aspirating the supernatant. 2. Filter the stock solution through a DMSO-compatible syringe filter (e.g., PTFE). 3. Prepare a fresh, fully dissolved stock solution.

Experimental Protocols

Protocol for Assessing the Stability of this compound in DMSO

This protocol outlines a general method for conducting a forced degradation study to assess the stability of this compound in a DMSO stock solution using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • HPLC-grade acetonitrile and water

  • Formic acid or trifluoroacetic acid (for mobile phase modification)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

2. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound and dissolve it in anhydrous DMSO to prepare a stock solution of a specific concentration (e.g., 10 mM).

3. Stress Conditions:

  • Control: Store an aliquot of the stock solution at -80°C, protected from light.

  • Freeze-Thaw Stability: Subject an aliquot to multiple freeze-thaw cycles (e.g., freezing at -20°C and thawing to room temperature for 5 cycles).

  • Thermal Stability: Incubate aliquots at different temperatures (e.g., 4°C, room temperature, 40°C) for a defined period (e.g., 1, 3, 7, and 14 days).

  • Photostability: Expose an aliquot to UV light (e.g., 254 nm) and visible light for a defined period, alongside a dark control.

  • Hydrolytic Stability (presence of water): Prepare a stock solution in DMSO containing a known percentage of water (e.g., 10%) and incubate at room temperature.

4. HPLC Analysis:

  • At each time point, dilute a sample from each stress condition with the mobile phase to a suitable concentration for HPLC analysis.

  • Inject the samples onto the HPLC system.

  • Example HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Determined by UV-Vis scan of the compound (likely around 270-280 nm for thiouracil derivatives).

    • Injection Volume: 10 µL

5. Data Analysis:

  • Quantify the peak area of the parent compound at each time point.

  • Calculate the percentage of the compound remaining relative to the control sample.

  • Observe the appearance of any new peaks, which may represent degradation products.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep Prepare 10 mM stock solution in anhydrous DMSO storage_neg_80 -80°C (Control) prep->storage_neg_80 Aliquot storage_freeze_thaw Freeze-Thaw Cycles prep->storage_freeze_thaw Aliquot storage_temp Temperature Stress (4°C, RT, 40°C) prep->storage_temp Aliquot storage_light Photostability (UV/Vis light) prep->storage_light Aliquot hplc HPLC-UV Analysis storage_neg_80->hplc Sample at time points storage_freeze_thaw->hplc Sample at time points storage_temp->hplc Sample at time points storage_light->hplc Sample at time points data Data Analysis (% remaining, degradation products) hplc->data

Caption: Experimental workflow for stability testing.

degradation_pathway cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis (if water is present) parent This compound sulfoxide Sulfoxide Derivative parent->sulfoxide Mild Oxidation ring_opening Thiouracil Ring Opening parent->ring_opening H₂O sulfonic_acid Sulfonic Acid Derivative sulfoxide->sulfonic_acid Further Oxidation

Caption: Putative degradation pathways.

troubleshooting_tree start Problem with DMSO Stock Solution q1 Is there visible precipitation? start->q1 a1_yes Warm to RT and vortex/sonicate q1->a1_yes Yes q3 Is there a color change? q1->q3 No q2 Did it redissolve? a1_yes->q2 a2_yes Use solution, consider aliquoting for future q2->a2_yes Yes a2_no Prepare fresh stock at a lower concentration q2->a2_no No a3_yes Potential degradation. Prepare fresh stock. q3->a3_yes Yes a3_no Is there reduced activity? q3->a3_no No a4_yes Likely degradation. Prepare fresh stock. a3_no->a4_yes Yes a4_no Solution is likely stable. Proceed with caution. a3_no->a4_no No

References

"refining dosage and administration of 5-(Morpholinomethyl)-2-thiouracil in animal studies"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the dosage and administration of 5-(Morpholinomethyl)-2-thiouracil in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected mechanism of action?

A1: this compound is a derivative of thiouracil, a class of compounds known for their antithyroid properties.[1][2] The core thiouracil structure is known to inhibit thyroid peroxidase (TPO), an enzyme essential for the synthesis of thyroid hormones (T3 and T4).[3][4][5][6][7] By blocking TPO, these compounds prevent the iodination of tyrosine residues on thyroglobulin, thereby reducing the production of thyroid hormones.[4][6] The morpholinomethyl substitution at the 5-position may influence the compound's solubility, membrane permeability, and overall pharmacokinetic profile.

Q2: What are the potential therapeutic applications of this compound?

A2: Given its thiouracil core, this compound is likely being investigated for conditions related to hyperthyroidism. Thiouracil and its derivatives are used to manage hyperthyroidism by decreasing the amount of thyroid hormone produced by the thyroid gland.[1][5]

Q3: What are the key physicochemical properties of this compound?

A3: The specific experimental properties of this compound are not widely published. However, based on its structure and related compounds like 2-thiouracil, it is expected to be a crystalline solid with low water solubility.[2][8] The presence of the morpholino group might slightly improve its aqueous solubility compared to unsubstituted thiouracil.

PropertyPredicted Value for this compoundReference Compound: 2-Thiouracil
Molecular FormulaC9H13N3O2S[9]C4H4N2OS[8]
Molecular Weight227.28 g/mol [9]128.15 g/mol [8]
AppearanceWhite to pale cream-colored powder (predicted)Minute crystals or white to pale cream-colored powder[8]
Water SolubilityPoor to very slightly soluble (predicted)Very slightly soluble in water[8]

Q4: What are the recommended routes of administration for this compound in animal studies?

A4: The optimal route of administration will depend on the experimental goals and the compound's formulation. For screening studies, oral gavage is a common route for thiouracil derivatives.[10] However, due to potential poor oral bioavailability, parenteral routes such as intraperitoneal (IP) or intravenous (IV) injection may be necessary to achieve consistent systemic exposure.

Troubleshooting Guides

Formulation and Solubility Issues

Problem: The compound is difficult to dissolve for in vivo administration.

Cause: Thiouracil derivatives often exhibit poor water solubility.[11][12][13]

Solutions:

  • Co-solvents: Utilize water-miscible organic solvents like DMSO, ethanol, or polyethylene glycol (PEG) to first dissolve the compound, followed by dilution with an aqueous vehicle.[12]

  • pH Adjustment: Thiouracil is acidic and is more soluble in alkaline solutions.[8] Adjusting the pH of the vehicle with a suitable base may enhance solubility.

  • Surfactants: The use of surfactants can help to create micellar solutions or stable suspensions.[12]

  • Lipid-based Formulations: For oral administration, lipid-based formulations can improve absorption of poorly soluble compounds.[14]

Inconsistent Efficacy or High Variability in Animal Responses

Problem: Significant variation in experimental outcomes between individual animals.

Cause: This can be due to inconsistent dosing, poor bioavailability, or animal-to-animal variations in metabolism.

Solutions:

  • Accurate Dosing: Ensure precise and consistent administration techniques, especially for oral gavage.

  • Fasting: For oral administration, fasting the animals overnight can reduce the impact of food on drug absorption.

  • Pharmacokinetic Studies: Conduct preliminary pharmacokinetic studies to determine the bioavailability and clearance of the compound to establish an optimal dosing regimen.

  • Dose-Response Studies: Perform a dose-response study to identify a dose that produces a consistent and measurable effect.

Experimental Protocols

Oral Gavage Administration Protocol for a Rodent Model
  • Preparation of Dosing Solution:

    • Based on preliminary solubility tests, prepare a vehicle (e.g., 0.5% carboxymethylcellulose in water).

    • Weigh the required amount of this compound and triturate it with a small amount of the vehicle to form a paste.

    • Gradually add the remaining vehicle while stirring to create a homogenous suspension.

  • Animal Handling and Dosing:

    • Weigh the animal to calculate the exact volume of the dosing solution to be administered.

    • Gently restrain the animal.

    • Insert a gavage needle of appropriate size for the animal into the esophagus.

    • Slowly administer the calculated volume of the suspension.

    • Monitor the animal for any signs of distress after dosing.

Induction of Hyperthyroidism in a Rat Model

This protocol is based on a common method used for evaluating antithyroid agents.[10]

  • Acclimatization: Acclimatize male Wistar rats for one week under standard laboratory conditions.

  • Induction: Administer L-thyroxine (600 µg/kg) orally to the rats for 14 consecutive days to induce a hyperthyroid state.

  • Confirmation: At the end of the induction period, collect blood samples to measure serum T3 and T4 levels to confirm the hyperthyroid state.

  • Treatment: Divide the hyperthyroid rats into groups and administer this compound at various doses for a specified treatment period. Include a vehicle control group and a positive control group (e.g., propylthiouracil, 10 mg/kg).

  • Evaluation: At the end of the treatment period, collect blood samples to measure serum T3, T4, and TSH levels to assess the efficacy of the compound.

Data Presentation

Hypothetical Dose-Response Data in a Hyperthyroid Rat Model
Treatment GroupDose (mg/kg)Mean Serum T4 (ng/dL)% Reduction in T4 vs. Hyperthyroid Control
Normal Control-4.5 ± 0.5-
Hyperthyroid ControlVehicle12.8 ± 1.20%
Propylthiouracil106.2 ± 0.851.6%
5-(MM)-2-Thiouracil108.5 ± 1.033.6%
5-(MM)-2-Thiouracil305.9 ± 0.753.9%
5-(MM)-2-Thiouracil1004.8 ± 0.662.5%

Visualizations

Thyroid_Hormone_Synthesis_Inhibition cluster_thyroid_follicular_cell Thyroid Follicular Cell Iodide Iodide (I-) TPO Thyroid Peroxidase (TPO) Iodide->TPO Oxidation Iodine Iodine (I2) Thyroglobulin Thyroglobulin (TG) Iodine->Thyroglobulin Iodination MIT Monoiodotyrosine (MIT) Thyroglobulin->MIT DIT Diiodotyrosine (DIT) Thyroglobulin->DIT T3 Triiodothyronine (T3) MIT->T3 Coupling DIT->T3 Coupling T4 Thyroxine (T4) DIT->T4 Coupling TPO->Iodine Compound 5-(Morpholinomethyl)- 2-thiouracil Compound->TPO Inhibition

Caption: Mechanism of action of this compound.

experimental_workflow start Start: Animal Acclimatization induction Hyperthyroidism Induction (L-thyroxine for 14 days) start->induction confirmation Confirmation of Hyperthyroidism (T3/T4 measurement) induction->confirmation grouping Randomization into Treatment Groups confirmation->grouping treatment Treatment Administration (Vehicle, Positive Control, Test Compound) grouping->treatment evaluation Efficacy Evaluation (T3/T4/TSH measurement) treatment->evaluation end End: Data Analysis evaluation->end

Caption: Workflow for evaluating antithyroid efficacy in a rodent model.

References

Validation & Comparative

"comparative study of 5-(Morpholinomethyl)-2-thiouracil and 5-fluorouracil in colon cancer"

Author: BenchChem Technical Support Team. Date: November 2025

A comparative study between 5-(Morpholinomethyl)-2-thiouracil and the well-established chemotherapeutic agent 5-fluorouracil (5-FU) in the context of colon cancer is not currently possible due to a lack of available scientific literature on this compound. Extensive searches have yielded no published data regarding its synthesis, anticancer properties, or mechanism of action.

Therefore, this guide will provide a comprehensive overview of 5-fluorouracil as a benchmark for evaluating potential new therapies for colon cancer. A speculative section on the potential mechanisms of this compound, based on the known activities of its constituent chemical moieties, is also included for hypothetical consideration.

5-Fluorouracil (5-FU): The Gold Standard in Colon Cancer Chemotherapy

5-Fluorouracil, a fluorinated pyrimidine analogue, has been a cornerstone of colon cancer treatment for decades.[1] It functions as an antimetabolite, interfering with DNA and RNA synthesis to induce cancer cell death.[2]

Mechanism of Action

5-FU is a prodrug that is converted intracellularly into three active metabolites:

  • Fluorodeoxyuridine monophosphate (FdUMP): This metabolite is the primary mediator of 5-FU's cytotoxic effects. It forms a stable ternary complex with thymidylate synthase (TS) and the reduced folate cofactor, 5,10-methylenetetrahydrofolate. This complex inhibits the synthesis of thymidine, an essential precursor for DNA replication, leading to a "thymineless death."

  • Fluorouridine triphosphate (FUTP): FUTP is incorporated into RNA, disrupting RNA processing and function.

  • Fluorodeoxyuridine triphosphate (FdUTP): FdUTP can be incorporated into DNA, leading to DNA damage and instability.[3]

Recent research has also highlighted that in gastrointestinal cancers, 5-FU's primary mechanism of killing cancer cells may be through the disruption of ribosomal RNA synthesis, rather than solely through DNA damage.

Data Presentation: In Vitro Efficacy of 5-FU in Colon Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of 5-FU in various human colon cancer cell lines, demonstrating its dose-dependent cytotoxic effects.

Cell LineIC50 (µM)Exposure TimeReference
SW6201348 hours[4]
HCT11619.8748 hours[5]
SW4819.8548 hours[5]
HT2934.1848 hours[5]
LS18058.2248 hours[5]
HCT 1161.485 days[6]
HT-2911.255 days[6]
Experimental Protocols

A detailed methodology for assessing the in vitro efficacy of 5-FU is provided below.

Cell Viability Assay (MTT Assay)

  • Cell Culture: Human colon cancer cell lines (e.g., HCT116, HT29, SW480) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with various concentrations of 5-FU for specific durations (e.g., 24, 48, 72 hours).

  • MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the percentage of cell viability and the IC50 value.[6][7][8]

In Vivo Tumor Growth Inhibition

Studies in animal models, such as subcutaneous xenografts of human colon cancer cells in immunodeficient mice, have demonstrated the ability of 5-FU to inhibit tumor growth.[2][9] Combination therapies, such as FOLFOX (5-FU, leucovorin, and oxaliplatin) and FOLFIRI (5-FU, leucovorin, and irinotecan), are standard regimens that have shown improved efficacy over 5-FU monotherapy.[1]

Signaling Pathways and Cellular Effects of 5-FU

5-FU induces apoptosis (programmed cell death) and cell cycle arrest in colon cancer cells.[10][11] The activation of p53, a tumor suppressor protein, plays a crucial role in mediating these effects.[3] 5-FU treatment can lead to cell cycle arrest in the G1/S or S phase.[3][12][13]

The following diagrams illustrate the mechanism of action and the cellular effects of 5-FU.

5-Fluorouracil Mechanism of Action 5-FU 5-FU FdUMP FdUMP 5-FU->FdUMP FUTP FUTP 5-FU->FUTP FdUTP FdUTP 5-FU->FdUTP Thymidylate Synthase (TS) Thymidylate Synthase (TS) FdUMP->Thymidylate Synthase (TS) Inhibits RNA Dysfunction RNA Dysfunction FUTP->RNA Dysfunction Incorporates into RNA DNA Damage DNA Damage FdUTP->DNA Damage Incorporates into DNA DNA Synthesis Inhibition DNA Synthesis Inhibition Thymidylate Synthase (TS)->DNA Synthesis Inhibition Cell Death Cell Death DNA Synthesis Inhibition->Cell Death RNA Dysfunction->Cell Death DNA Damage->Cell Death

Caption: Mechanism of action of 5-Fluorouracil (5-FU).

5-FU Cellular Effects 5-FU Treatment 5-FU Treatment DNA/RNA Damage DNA/RNA Damage 5-FU Treatment->DNA/RNA Damage p53 Activation p53 Activation DNA/RNA Damage->p53 Activation Cell Cycle Arrest Cell Cycle Arrest p53 Activation->Cell Cycle Arrest Apoptosis Apoptosis p53 Activation->Apoptosis Tumor Growth Inhibition Tumor Growth Inhibition Cell Cycle Arrest->Tumor Growth Inhibition Apoptosis->Tumor Growth Inhibition

Caption: Cellular effects induced by 5-Fluorouracil (5-FU).

This compound: A Hypothetical Outlook

In the absence of experimental data, we can only speculate on the potential anticancer properties of this compound based on its chemical structure.

  • Thiouracil Core: Thiouracil and its derivatives are known to exhibit various biological activities, including antithyroid and anticancer effects.[14][15] Some thiouracil derivatives have shown cytotoxic activity against cancer cell lines.[16] The mechanism of action for antithyroid thiouracils involves the inhibition of thyroid peroxidase.[17][18] Whether a similar enzymatic inhibition mechanism is relevant in cancer is unknown.

  • Morpholino Group: The morpholino moiety is a stable, non-ionic chemical group. Morpholino phosphorodiamidate oligomers are used as antisense oligonucleotides to block gene expression. While the single morpholino group in this compound would not function in the same way, its presence could influence the molecule's solubility, cell permeability, and interaction with biological targets. Some novel compounds containing a morpholino group have been investigated for their anticancer potential.[19]

Hypothesized Mechanism of Action

A speculative mechanism for this compound could involve:

  • Inhibition of key enzymes: Similar to other uracil analogs, it might interfere with enzymes involved in nucleotide metabolism.

  • Induction of cellular stress: The compound could induce oxidative stress or other cellular stress responses leading to apoptosis.

  • Modulation of signaling pathways: It might interact with and modulate signaling pathways critical for cancer cell survival and proliferation.

The following diagram presents a hypothetical workflow for evaluating the anticancer potential of a novel compound like this compound.

Experimental Workflow for Novel Compound Evaluation Novel Compound Novel Compound In Vitro Studies In Vitro Studies Novel Compound->In Vitro Studies Cell Viability Assays Cell Viability Assays In Vitro Studies->Cell Viability Assays Apoptosis Assays Apoptosis Assays In Vitro Studies->Apoptosis Assays Cell Cycle Analysis Cell Cycle Analysis In Vitro Studies->Cell Cycle Analysis Mechanism of Action Studies Mechanism of Action Studies Cell Viability Assays->Mechanism of Action Studies In Vivo Studies In Vivo Studies Mechanism of Action Studies->In Vivo Studies Xenograft Models Xenograft Models In Vivo Studies->Xenograft Models Toxicity Studies Toxicity Studies In Vivo Studies->Toxicity Studies Pharmacokinetic Studies Pharmacokinetic Studies In Vivo Studies->Pharmacokinetic Studies Clinical Trials Clinical Trials In Vivo Studies->Clinical Trials

Caption: A general experimental workflow for evaluating a novel anticancer compound.

References

Cross-Validation of In Vitro and In Vivo Efficacy for 5-(Morpholinomethyl)-2-thiouracil: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-tumorigenic potential of 5-(Morpholinomethyl)-2-thiouracil (MMTU), a synthesized antimetabolite of thymine. The following sections detail its performance in preclinical models, offering a cross-validation of its in vitro and in vivo activities against relevant cancer models. This document is intended to support further research and development of novel therapeutic agents.

In Vitro and In Vivo Performance Summary

Due to the limited availability of specific quantitative in vitro data for MMTU, this guide presents the available in vivo findings alongside comparative in vitro data for structurally related 2-thiouracil derivatives to provide a broader context for its potential anticancer activity.

In Vivo Antitumor Activity

The antitumor effects of this compound were studied in Swiss albino mice bearing Dalton's Lymphoma Ascites (DLA) tumors.[1] While the specific quantitative outcomes from the primary study are not publicly detailed, the research confirmed that MMTU exhibits antitumor properties.

Table 1: In Vivo Antitumor Activity of this compound in Dalton's Lymphoma Ascites Model

CompoundDoseVehicleAdministration RouteAnimal ModelEfficacy MetricResult
This compoundNot SpecifiedNot SpecifiedNot SpecifiedSwiss albino mice with DLAAntitumor ActivityReported[1]

Note: Specific quantitative data such as tumor growth inhibition or increase in lifespan were not available in the reviewed literature.

Comparative In Vitro Cytotoxicity of 2-Thiouracil Derivatives

To offer a perspective on the potential in vitro potency of MMTU, the following table summarizes the cytotoxic activity of other 2-thiouracil derivatives against various human cancer cell lines. It is important to note that these are not direct results for MMTU but for related compounds, which can help in hypothesizing its potential activity spectrum. For instance, various 2-thiouracil-5-sulfonamide derivatives have demonstrated promising anticancer activity.[2][3]

Table 2: In Vitro Cytotoxicity of Selected 2-Thiouracil Derivatives (for comparative purposes)

Compound DerivativeCell LineCancer TypeIC50 (µM)
2-Thiouracil-5-sulfonamide derivative 6e A-2780OvarianData not specified
HT-29ColonData not specified
MCF-7BreastData not specified
HepG2LiverData not specified
Thiazolo[4,5-d]pyrimidine derivative 3b A375Melanoma<50
C32Amelanotic Melanoma<50
DU145ProstateNot specified
MCF-7/WTBreastNot specified

Source: Fatahala et al., 2021; Czaplicka et al., 2022. Note that specific IC50 values for compound 6e were not provided in the abstract.

Experimental Protocols

Synthesis of this compound

This compound is synthesized via the Mannich reaction. This reaction involves the aminoalkylation of an acidic proton located at the C-5 position of the 2-thiouracil ring. The synthesis is achieved through the condensation of 2-thiouracil with formaldehyde and morpholine.[1]

In Vivo Dalton's Lymphoma Ascites (DLA) Tumor Model

The in vivo antitumor activity of MMTU was evaluated using the DLA model. This is a widely used transplantable tumor model in mice.

  • Animal Model: Swiss albino mice are used for the propagation of DLA cells and for the antitumor studies.

  • Tumor Inoculation: DLA cells are aspirated from the peritoneal cavity of a tumor-bearing mouse, washed, and suspended in a saline solution. A specific number of viable tumor cells (typically 1 x 10^6 cells) are then injected intraperitoneally into healthy mice to induce the ascitic tumor.

  • Drug Administration: The test compound (MMTU) is administered to the tumor-bearing mice. The route of administration (e.g., intraperitoneal or oral), dosage, and treatment schedule would be as per the specific study design.

  • Evaluation of Antitumor Activity: The efficacy of the compound is assessed based on parameters such as:

    • Increase in lifespan: The survival time of the treated animals is compared to that of the untreated control group.

    • Tumor volume/weight: In the case of solid tumors induced by subcutaneous injection of DLA cells, the tumor volume is measured periodically. For ascitic tumors, the volume of ascitic fluid can be measured.

    • Hematological parameters: Changes in blood parameters are monitored to assess the toxicity and therapeutic effects of the compound.

Mechanism of Action and Signaling Pathway

This compound is described as an antimetabolite of thymine.[1] This classification suggests that its mechanism of action involves the disruption of nucleic acid synthesis, a critical pathway for the proliferation of cancer cells. As a pyrimidine analog, MMTU likely interferes with the synthesis of DNA and/or RNA.

Pyrimidine antimetabolites typically exert their cytotoxic effects through one or more of the following mechanisms:

  • Inhibition of key enzymes involved in pyrimidine biosynthesis. For instance, 5-fluorouracil, a well-known pyrimidine analog, inhibits thymidylate synthase, leading to a depletion of thymidine, a crucial component of DNA.

  • Incorporation into DNA and/or RNA , leading to a fraudulent nucleic acid sequence. This can result in errors in DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.

The diagram below illustrates the general workflow for evaluating a novel compound like this compound, from synthesis to preclinical assessment.

G cluster_synthesis Synthesis cluster_preclinical Preclinical Evaluation 2-Thiouracil 2-Thiouracil Mannich Reaction Mannich Reaction 2-Thiouracil->Mannich Reaction Formaldehyde Formaldehyde Formaldehyde->Mannich Reaction Morpholine Morpholine Morpholine->Mannich Reaction MMTU This compound Mannich Reaction->MMTU InVitro In Vitro Studies (Cytotoxicity Assays) MMTU->InVitro Comparative Data InVivo In Vivo Studies (DLA Model) MMTU->InVivo Efficacy Antitumor Efficacy InVitro->Efficacy InVivo->Efficacy

Synthesis and preclinical evaluation workflow for MMTU.

The following diagram illustrates the proposed mechanism of action for a pyrimidine antimetabolite like this compound.

G cluster_pathway Proposed Mechanism of Action MMTU This compound (Pyrimidine Analog) Metabolism Cellular Uptake & Anabolic Activation MMTU->Metabolism ActiveMetabolite Active Metabolite (e.g., Nucleotide form) Metabolism->ActiveMetabolite ActiveMetabolite->Inhibition ActiveMetabolite->Incorporation TS Thymidylate Synthase (or other key enzymes) DNA_RNA DNA/RNA Synthesis TS->DNA_RNA Required for Apoptosis Cell Cycle Arrest & Apoptosis DNA_RNA->Apoptosis Disruption leads to Inhibition->TS Incorporation->DNA_RNA

Proposed mechanism of action for a pyrimidine antimetabolite.

References

"confirming the target engagement of 5-(Morpholinomethyl)-2-thiouracil with thymidylate synthase"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for confirming the target engagement of novel thymidylate synthase (TS) inhibitors, with a focus on 5-(Morpholinomethyl)-2-thiouracil. We present a side-by-side comparison with established TS inhibitors, detail the necessary experimental protocols to ascertain target engagement and inhibitory activity, and provide visual workflows to guide your research.

Thymidylate synthase is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication and repair.[1][2][3][4][5] Its inhibition leads to "thymineless death" in rapidly dividing cells, making it a well-established target for cancer chemotherapy.[6]

Comparison of Thymidylate Synthase Inhibitors

While specific experimental data for this compound is not publicly available, this section provides a comparative table of its potential profile alongside well-characterized TS inhibitors. The subsequent sections detail the experimental protocols required to generate the missing data for a comprehensive comparison.

InhibitorMechanism of ActionReported IC50 (Cell-based)
This compound Presumed to be a direct inhibitor of thymidylate synthase.Data not available
5-Fluorouracil (5-FU) A prodrug that is metabolized to fluorodeoxyuridine monophosphate (FdUMP). FdUMP forms a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate, inhibiting dTMP synthesis.[2][3][7][8]1.00 to 39.81 µM in esophageal squamous cell carcinoma cell lines[9]; 4.73 µM in MDA-MB-231 breast cancer cells.[10]
Pemetrexed A multi-targeted antifolate that primarily inhibits TS. It also inhibits dihydrofolate reductase (DHFR) and glycinamide ribonucleotide formyltransferase (GARFT).[11][12][13][14]0.03 to 0.08 µM in various non-small cell lung cancer cell lines.[15]
Raltitrexed A folate analog that directly and specifically inhibits TS.[1][6][16] It is transported into cells and polyglutamated, which enhances its inhibitory activity.[1][6]9 nM in L1210 cells[17][18][19]; 0.81 µM in A549 cells and 4.68 µM in A-375 cells.[20]

Experimental Protocols for Target Engagement

To quantitatively assess the engagement of this compound with thymidylate synthase, the following experimental protocols are recommended.

Thymidylate Synthase Inhibition Assay (Spectrophotometric)

This assay determines the direct inhibitory effect of a compound on TS enzyme activity by measuring the rate of dTMP production.

Materials:

  • Recombinant human thymidylate synthase

  • Deoxyuridine monophosphate (dUMP)

  • 5,10-Methylenetetrahydrofolate (CH2H4folate)

  • Assay buffer (e.g., 120 mM Tris, 60 mM 2-(N-morpholino)ethanesulfonic acid, 60 mM acetic acid, pH 7.2)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing the assay buffer, dUMP, and the test compound (this compound) at various concentrations.

  • Add recombinant human thymidylate synthase to the mixture and incubate for a defined period (e.g., 5 minutes) at a controlled temperature (e.g., 22°C) to allow for inhibitor binding.[21]

  • Initiate the enzymatic reaction by adding CH2H4folate.

  • Monitor the decrease in absorbance at 340 nm over time (e.g., 3 minutes), which corresponds to the oxidation of CH2H4folate to dihydrofolate.[21]

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.[18][19]

Materials:

  • Intact cells expressing thymidylate synthase

  • Test compound (this compound)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • Equipment for heating (e.g., PCR cycler), cell lysis (e.g., freeze-thaw cycles), and protein quantification (e.g., Western blotting or ELISA)

Procedure:

  • Compound Treatment: Incubate the cells with the test compound or vehicle control for a specified time.[11]

  • Heating: Heat the cell suspensions to a range of temperatures to induce protein denaturation.[11] Unbound proteins will denature and aggregate at lower temperatures than ligand-bound proteins.

  • Cell Lysis: Lyse the cells to release the intracellular proteins.[11]

  • Separation of Soluble Fraction: Centrifuge the cell lysates to pellet the aggregated proteins.[18]

  • Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of soluble thymidylate synthase at each temperature point using Western blotting or an immunoassay like ELISA.

  • Data Analysis: Plot the amount of soluble TS against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique used to measure the kinetics of binding between a ligand and an analyte in real-time.[22][23][24]

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Recombinant human thymidylate synthase (ligand)

  • Test compound (this compound) (analyte)

  • Immobilization buffers and running buffer

Procedure:

  • Ligand Immobilization: Covalently immobilize recombinant human thymidylate synthase onto the surface of the sensor chip.

  • Analyte Injection: Inject a series of concentrations of the test compound over the sensor chip surface.

  • Association and Dissociation Monitoring: Monitor the change in the refractive index at the sensor surface in real-time, which corresponds to the binding of the analyte to the immobilized ligand (association) and its subsequent dissociation.[23]

  • Data Analysis: Analyze the resulting sensorgrams to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

Visualizing Pathways and Workflows

To further clarify the biological context and experimental procedures, the following diagrams are provided.

Thymidylate_Synthase_Pathway dUMP dUMP TS Thymidylate Synthase (TS) dUMP->TS dTMP dTMP DNA DNA Synthesis dTMP->DNA CH2HF 5,10-Methylene- tetrahydrofolate CH2HF->TS DHF Dihydrofolate TS->dTMP TS->DHF Inhibitor 5-(Morpholinomethyl) -2-thiouracil Inhibitor->TS

Caption: The Thymidylate Synthase pathway, indicating the conversion of dUMP to dTMP and its inhibition.

CETSA_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_heating Thermal Denaturation cluster_analysis Analysis start Seed Cells treat Incubate with Inhibitor or Vehicle start->treat heat Heat Cells to Varying Temperatures treat->heat lyse Cell Lysis heat->lyse centrifuge Centrifugation to Pellet Aggregates lyse->centrifuge quantify Quantify Soluble TS (e.g., Western Blot) centrifuge->quantify analyze Generate Melting Curve and Determine Shift quantify->analyze

Caption: Experimental workflow for confirming target engagement using the Cellular Thermal Shift Assay (CETSA).

Comparison_Logic start Start: New TS Inhibitor (e.g., this compound) enz_assay Perform TS Enzymatic Inhibition Assay start->enz_assay cetsa Perform Cellular Thermal Shift Assay (CETSA) start->cetsa spr Perform Surface Plasmon Resonance (SPR) start->spr ic50 Determine IC50 Value enz_assay->ic50 compare Compare IC50, Thermal Shift, and Kinetics with Known Inhibitors ic50->compare target_engagement Confirm Target Engagement in Cells? cetsa->target_engagement target_engagement->compare kinetics Determine Binding Kinetics (ka, kd, KD) spr->kinetics kinetics->compare end Conclusion on Potency and Target Engagement compare->end

Caption: Logical workflow for the comprehensive comparison of a novel thymidylate synthase inhibitor.

References

"comparative analysis of the safety profiles of 5-(Morpholinomethyl)-2-thiouracil and cisplatin"

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparative analysis of the safety profiles of the well-established chemotherapeutic agent cisplatin and the novel compound 5-(Morpholinomethyl)-2-thiouracil is currently hindered by a significant lack of available toxicological data for the latter. While cisplatin's adverse effects are extensively documented through decades of clinical use and research, information regarding the safety of this compound is not available in the public domain. This guide, therefore, provides a detailed overview of the established safety profile of cisplatin, alongside a clear acknowledgment of the data gap for this compound, to inform researchers, scientists, and drug development professionals.

Cisplatin: A Profile of a Potent but Toxic Chemotherapeutic

Cisplatin, a cornerstone of treatment for various solid tumors such as testicular, ovarian, bladder, and lung cancers, exerts its cytotoxic effects primarily by forming DNA adducts, which triggers cell cycle arrest and apoptosis.[1][2] However, its clinical utility is often limited by a range of severe, dose-dependent toxicities affecting multiple organ systems.[3][4]

Quantitative Safety Data for Cisplatin

The following table summarizes the key toxicities associated with cisplatin, based on extensive clinical and preclinical data.

Organ SystemToxicity ProfileIncidenceOnsetReversibilityNotes
Renal Nephrotoxicity (Acute Kidney Injury, Chronic Renal Dysfunction) High (Dose-limiting) Days to weeks Often irreversible Accumulates in renal tubular epithelial cells, causing oxidative stress, inflammation, and apoptosis.[1] Black box warning for nephrotoxicity.[3]
Nervous System Neurotoxicity (Peripheral Neuropathy, Ototoxicity) High (Dose-dependent) Cumulative, can be delayed Often irreversible Peripheral neuropathy can progress even after treatment discontinuation.[3] Ototoxicity (hearing loss, tinnitus) is a major concern, especially in children.[5][6]
Gastrointestinal Severe Nausea and Vomiting Very High Acute and delayed Reversible with antiemetics A black box warning highlights the severity of nausea and vomiting.[3] Diarrhea is also common.[4]
Bone Marrow Myelosuppression (Anemia, Neutropenia, Thrombocytopenia) High Days to weeks Reversible Can lead to increased risk of infection and bleeding.[3][6]
Auditory Ototoxicity (Hearing Loss, Tinnitus, Vertigo) High Cumulative Often permanent Particularly significant in pediatric patients.[6]
Electrolytes Hypomagnesemia, Hypokalemia, Hypocalcemia Common During or after treatment Reversible with supplementation Can lead to muscle cramps, weakness, and cardiac issues.[6]
Secondary Malignancies Leukemia Low Years after treatment N/A A long-term risk associated with cisplatin therapy.[3]
Vascular Venous Thromboembolism Reported Variable Treatable An identified adverse effect.[5]
Experimental Protocols for Key Toxicity Assessments of Cisplatin

Standard preclinical and clinical methodologies are employed to evaluate cisplatin-induced toxicity.

  • Nephrotoxicity Assessment:

    • Animal Models: Typically involves single or repeated intraperitoneal injections of cisplatin in rodents (e.g., mice, rats).

    • Parameters Measured: Blood Urea Nitrogen (BUN) and serum creatinine levels are monitored as key indicators of renal function. Histopathological examination of kidney tissue is performed to assess tubular damage, inflammation, and necrosis.

  • Neurotoxicity Assessment:

    • Animal Models: Rodent models are used to assess peripheral neuropathy.

    • Parameters Measured: Behavioral tests such as the hot plate test and von Frey filaments are used to measure thermal and mechanical sensitivity. Nerve conduction velocity studies and histopathology of nerve tissues are also conducted.

  • Ototoxicity Assessment:

    • Animal Models: Guinea pigs and rats are common models.

    • Parameters Measured: Auditory Brainstem Response (ABR) is used to measure hearing thresholds. Cochlear histology is examined for damage to hair cells.

  • Myelosuppression Assessment:

    • Clinical Monitoring: Complete Blood Counts (CBCs) are regularly performed on patients to monitor levels of red blood cells, white blood cells, and platelets.

This compound: An Uncharacterized Safety Profile

Extensive searches of scientific literature and toxicology databases did not yield any specific safety or toxicity data for this compound. While the synthesis and some in vitro studies on its metal chelates for potential antimicrobial and antitumor activity have been reported, these studies do not provide any information on its safety profile in animals or humans.[7]

The broader class of thiouracil derivatives includes compounds with various biological activities. For instance, propylthiouracil (PTU) is an antithyroid medication used to treat hyperthyroidism.[8][9] PTU's safety profile is well-characterized and includes risks of severe liver injury, agranulocytosis, and vasculitis. However, it is crucial to emphasize that the toxicological profile of PTU cannot be extrapolated to this compound , as small changes in chemical structure can lead to vastly different pharmacological and toxicological properties.

Signaling Pathways in Cisplatin-Induced Toxicity

The toxicity of cisplatin is mediated by complex signaling pathways, primarily initiated by DNA damage and oxidative stress.

Cisplatin-Induced Nephrotoxicity Pathway

cisplatin_nephrotoxicity Cisplatin Cisplatin Renal_Tubular_Cells Renal_Tubular_Cells Cisplatin->Renal_Tubular_Cells Accumulation DNA_Adducts DNA_Adducts Renal_Tubular_Cells->DNA_Adducts Oxidative_Stress Oxidative_Stress Renal_Tubular_Cells->Oxidative_Stress Apoptosis Apoptosis DNA_Adducts->Apoptosis p53 activation Mitochondrial_Dysfunction Mitochondrial_Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Inflammation Inflammation Oxidative_Stress->Inflammation NF-κB activation Mitochondrial_Dysfunction->Apoptosis Caspase activation Inflammation->Apoptosis Acute_Kidney_Injury Acute_Kidney_Injury Apoptosis->Acute_Kidney_Injury preclinical_workflow cluster_0 In Vitro Screening cluster_1 In Vivo Studies cluster_2 Data Analysis & Reporting Cytotoxicity_Assays Cytotoxicity_Assays Acute_Toxicity Acute_Toxicity Cytotoxicity_Assays->Acute_Toxicity Dose range finding Genotoxicity_Assays Genotoxicity_Assays Repeated_Dose_Toxicity Repeated_Dose_Toxicity Genotoxicity_Assays->Repeated_Dose_Toxicity Acute_Toxicity->Repeated_Dose_Toxicity Inform dose selection Toxicokinetic_Analysis Toxicokinetic_Analysis Repeated_Dose_Toxicity->Toxicokinetic_Analysis Histopathology Histopathology Repeated_Dose_Toxicity->Histopathology Safety_Pharmacology Safety_Pharmacology Final_Report Final_Report Safety_Pharmacology->Final_Report Toxicokinetic_Analysis->Final_Report Histopathology->Final_Report

References

A Comparative Guide to the Reproducibility and Robustness of Anticancer Assays: Featuring 5-(Morpholinomethyl)-2-thiouracil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of anticancer assays with a focus on the promising compound 5-(Morpholinomethyl)-2-thiouracil and its alternatives. We delve into the critical aspects of assay reproducibility and robustness, presenting supporting experimental data and detailed protocols to aid in your research and development endeavors.

Data Presentation: A Comparative Analysis of Anticancer Activity

The following table summarizes the in vitro anticancer activity of various thiouracil derivatives, including compounds structurally related to this compound, and compares them with established anticancer agents. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.

Compound/DrugCancer Cell LineIC50 (µM)Assay TypeReference Compound/DrugReference IC50 (µM)
Thiouracil Derivative 5a MCF-711 ± 1.6MTTSorafenib141 ± 3
Thiouracil Derivative 5f MCF-79.3 ± 3.4MTTSorafenib141 ± 3
Thiouracil Derivative 5g MCF-721 ± 2.2MTTSorafenib141 ± 3
Thiouracil Derivative 5b HCT-11621 ± 2.4MTTSorafenib177 ± 0.93
Uracil Derivative 5i HepG24 ± 1MTTSorafenib17 ± 2.3
Uracil Derivative 5k HepG25 ± 2MTTSorafenib17 ± 2.3
Uracil Derivative 5m HepG23.3 ± 0.56MTTSorafenib17 ± 2.3
5-Fluorouracil (5-FU) HT-295.2 - 6.5CVS / MTT--
2-oxoheptyl ITC HT-293.47 - 4.13CVS / MTT5-Fluorouracil5.2 - 6.5

Table 1: Comparative cytotoxic activity of thiouracil and uracil derivatives against various human cancer cell lines. Data is presented as the mean IC50 ± standard deviation.[1][2]

Assay Performance: Ensuring Reproducibility and Robustness

The reliability of in vitro anticancer assays is paramount for making sound decisions in drug development. Key parameters for assessing assay performance are intra-assay and inter-assay variability, as well as the Z'-factor for high-throughput screening.

ParameterAcceptance CriteriaTypical Performance (MTT Assay)
Intra-assay CV% < 10%6.76%[3]
Inter-assay CV% < 15%12.9%[3]
Z'-factor 0.5 to 1.0Excellent for screening

Table 2: General acceptance criteria for the reproducibility and robustness of in vitro cell-based assays.[3][4][5]

The coefficient of variation (CV) is a measure of the relative variability of data. A lower CV% indicates higher precision. The Z'-factor is a statistical parameter used to evaluate the quality of a high-throughput screening assay.[1][4][6][7][8] A Z'-factor between 0.5 and 1.0 indicates an excellent assay with a large separation between positive and negative controls.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of anticancer compounds.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Test compound (e.g., this compound)

  • Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Add various concentrations of the test compound to the wells. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Caspase-3 and Caspase-8 Activity Assay

Caspases are a family of protease enzymes that play essential roles in programmed cell death (apoptosis).[9][10][11] Caspase-8 is an initiator caspase in the extrinsic apoptotic pathway, while caspase-3 is an executioner caspase activated by both extrinsic and intrinsic pathways.[9] Fluorometric assays are commonly used to measure their activity.

Materials:

  • Caspase-8 fluorogenic substrate (e.g., IETD-AFC)

  • Caspase-3 fluorogenic substrate (e.g., DEVD-AFC)

  • Cell lysis buffer

  • Assay buffer

  • 96-well black plates

  • Fluorometric microplate reader

Procedure:

  • Seed and treat cells with the test compound as described in the MTT assay protocol.

  • After treatment, lyse the cells using the cell lysis buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • In a 96-well black plate, add a specific volume of cell lysate to each well.

  • Prepare a reaction mixture containing the assay buffer and the respective caspase substrate.

  • Add the reaction mixture to the wells containing the cell lysates.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the fluorescence intensity using a fluorometric microplate reader (e.g., excitation/emission of 400/505 nm for AFC).

  • The increase in fluorescence is proportional to the caspase activity.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can significantly enhance understanding. The following diagrams were created using Graphviz (DOT language) to illustrate the proposed mechanism of action for this compound and a typical experimental workflow.

HDAC_Inhibitor_Pathway cluster_0 This compound cluster_1 Epigenetic Regulation cluster_2 Cellular Outcomes Thiouracil This compound HDAC Histone Deacetylases (HDACs) Thiouracil->HDAC Inhibition Histones Histones Acetylation Increased Histone Acetylation Histones->Acetylation Deacetylation (blocked) GeneExpression Altered Gene Expression (e.g., p21, Bax) Acetylation->GeneExpression CellCycleArrest Cell Cycle Arrest GeneExpression->CellCycleArrest Apoptosis Apoptosis GeneExpression->Apoptosis

Caption: Proposed mechanism of action for this compound as an HDAC inhibitor.

Experimental_Workflow start Start cell_culture 1. Cell Culture (e.g., MCF-7, HCT-116) start->cell_culture treatment 2. Compound Treatment (this compound and Comparators) cell_culture->treatment viability_assay 3. Cell Viability Assay (MTT Assay) treatment->viability_assay ic50 4. Determine IC50 Values viability_assay->ic50 mechanism_study 5. Mechanistic Studies ic50->mechanism_study caspase_assay Caspase Activity Assay (Caspase-3, Caspase-8) mechanism_study->caspase_assay pathway_analysis Signaling Pathway Analysis (e.g., Western Blot for HDAC targets) mechanism_study->pathway_analysis data_analysis 6. Data Analysis and Comparison caspase_assay->data_analysis pathway_analysis->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for evaluating the anticancer properties of a novel compound.

References

"benchmarking the efficacy of 5-(Morpholinomethyl)-2-thiouracil against novel antiviral agents"

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the antiviral efficacy of 5-(Morpholinomethyl)-2-thiouracil against a panel of novel antiviral agents targeting viral entry, replication, and assembly. This guide provides a framework for researchers, scientists, and drug development professionals to assess and compare antiviral performance through standardized experimental data and protocols.

In the continuous search for effective therapeutics against viral pathogens, a multitude of novel antiviral agents are being developed, each with unique mechanisms of action. This guide focuses on a comparative analysis of This compound , a compound of interest, against other recently developed antiviral compounds. Due to the limited publicly available data on the specific antiviral efficacy of this compound, this document serves as a template, outlining the necessary experimental comparisons and data presentation formats required for a comprehensive evaluation. The methodologies and comparative framework provided herein are based on established antiviral testing protocols.

Comparative Antiviral Efficacy and Cytotoxicity

The cornerstone of antiviral drug evaluation lies in determining a compound's ability to inhibit viral replication at concentrations that are non-toxic to host cells. This relationship is quantified by the 50% effective concentration (EC50), the 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI). The SI, calculated as the ratio of CC50 to EC50, is a critical measure of an antiviral's therapeutic window. A higher SI value indicates a more promising therapeutic candidate.

Below are template tables to be populated with experimental data for this compound and other novel antiviral agents against representative RNA and DNA viruses.

Table 1: Comparative Antiviral Activity against Influenza A Virus (RNA Virus)

CompoundTarget/Mechanism of ActionEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
This compound Viral Replication (putative)Data N/AData N/AData N/A
OseltamivirNeuraminidase InhibitorPopulatePopulatePopulate
FavipiravirRNA Polymerase InhibitorPopulatePopulatePopulate
Novel Entry Inhibitor XViral Entry BlockerPopulatePopulatePopulate
Novel Assembly Inhibitor YCapsid Assembly ModulatorPopulatePopulatePopulate

Table 2: Comparative Antiviral Activity against Herpes Simplex Virus-1 (DNA Virus)

CompoundTarget/Mechanism of ActionEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
This compound Viral Replication (putative)Data N/AData N/AData N/A
AcyclovirDNA Polymerase InhibitorPopulatePopulatePopulate
FoscarnetDNA Polymerase InhibitorPopulatePopulatePopulate
Novel Entry Inhibitor ZGlycoprotein Binding InhibitorPopulatePopulatePopulate
Novel Replication Inhibitor AHelicase-Primase InhibitorPopulatePopulatePopulate

Experimental Protocols

Accurate and reproducible data are contingent on standardized experimental protocols. The following sections detail the methodologies for key in vitro assays used to determine the efficacy and cytotoxicity of antiviral compounds.

Plaque Reduction Neutralization Test (PRNT)

The PRNT is a functional assay that measures the ability of a compound to neutralize viral infectivity, observed as a reduction in the number of viral plaques.[1][2]

Materials:

  • Confluent monolayer of susceptible host cells in 6-well or 12-well plates.

  • Virus stock of known titer (Plaque Forming Units/mL).

  • Serial dilutions of the test compound.

  • Culture medium (e.g., DMEM) with and without serum.

  • Overlay medium (e.g., containing carboxymethylcellulose or agarose) to restrict virus spread.

  • Fixative solution (e.g., 10% formalin).

  • Staining solution (e.g., 0.1% crystal violet).

Procedure:

  • Seed host cells in multi-well plates and incubate until a confluent monolayer is formed.

  • Prepare serial dilutions of the test compound in a serum-free culture medium.

  • Mix a standardized amount of virus with each compound dilution and incubate for 1 hour at 37°C to allow for virus-compound interaction.

  • Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixtures.

  • Incubate for 1-2 hours to allow for viral adsorption.

  • Remove the inoculum and wash the cells with a phosphate-buffered saline (PBS).

  • Add the overlay medium to each well and incubate for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • After incubation, fix the cells with the fixative solution and then stain with the crystal violet solution.

  • Count the number of plaques in each well. The EC50 is calculated as the concentration of the compound that reduces the plaque number by 50% compared to the virus control (no compound).

Virus Yield Reduction Assay

This assay quantifies the amount of infectious virus produced in the presence of an antiviral compound.[3][4][5]

Materials:

  • Confluent monolayer of susceptible host cells in 24-well or 48-well plates.

  • Virus stock.

  • Serial dilutions of the test compound.

  • Culture medium.

Procedure:

  • Seed host cells and grow to confluency.

  • Infect the cells with the virus at a specific multiplicity of infection (MOI).

  • After a 1-2 hour adsorption period, remove the virus inoculum, wash the cells, and add a culture medium containing serial dilutions of the test compound.

  • Incubate the plates for a full viral replication cycle (e.g., 24-72 hours).

  • At the end of the incubation, harvest the cell culture supernatant (and/or cell lysates).

  • Determine the titer of the progeny virus in the harvested samples using a plaque assay or TCID50 (50% Tissue Culture Infectious Dose) assay.

  • The EC50 is the compound concentration that reduces the virus yield by 50% compared to the untreated virus control.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[6] This is crucial for determining the CC50 of the antiviral compound.

Materials:

  • Host cells seeded in a 96-well plate.

  • Serial dilutions of the test compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Microplate reader.

Procedure:

  • Seed host cells in a 96-well plate at a predetermined density and incubate overnight.

  • Replace the medium with fresh medium containing serial dilutions of the test compound. Include wells with untreated cells as a control.

  • Incubate the plate for the same duration as the antiviral assays (e.g., 24-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • The CC50 is the compound concentration that reduces the viability of the cells by 50% compared to the untreated cell control.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow_Antiviral_Assay cluster_setup Assay Setup cluster_infection Infection & Treatment cluster_incubation Incubation cluster_readout Data Acquisition cluster_analysis Data Analysis Cell Seeding Cell Seeding Infection of Cells Infection of Cells Cell Seeding->Infection of Cells Compound Dilution Compound Dilution Treatment with Compound Treatment with Compound Compound Dilution->Treatment with Compound Virus Preparation Virus Preparation Virus Preparation->Infection of Cells Infection of Cells->Treatment with Compound or co-treatment Incubation Period Incubation Period Treatment with Compound->Incubation Period Plaque Staining & Counting Plaque Staining & Counting Incubation Period->Plaque Staining & Counting for PRNT Virus Titer Quantification Virus Titer Quantification Incubation Period->Virus Titer Quantification for Yield Reduction MTT Assay for Cytotoxicity MTT Assay for Cytotoxicity Incubation Period->MTT Assay for Cytotoxicity in parallel plate EC50 Calculation EC50 Calculation Plaque Staining & Counting->EC50 Calculation Virus Titer Quantification->EC50 Calculation CC50 Calculation CC50 Calculation MTT Assay for Cytotoxicity->CC50 Calculation Selectivity Index (SI) Selectivity Index (SI) EC50 Calculation->Selectivity Index (SI) CC50 Calculation->Selectivity Index (SI)

Caption: General workflow for in vitro antiviral efficacy and cytotoxicity testing.

Viral_Replication_Pathway cluster_entry Viral Entry cluster_replication Replication & Transcription cluster_assembly Assembly & Release Attachment Attachment Penetration Penetration Attachment->Penetration Uncoating Uncoating Penetration->Uncoating Viral Genome Viral Genome Uncoating->Viral Genome Viral Polymerase Viral Polymerase Viral Genome->Viral Polymerase Replication Assembly Assembly Viral Genome->Assembly Viral mRNA Viral mRNA Viral Polymerase->Viral mRNA Transcription Thiouracil_Derivative 5-(Morpholinomethyl) -2-thiouracil Thiouracil_Derivative->Viral Polymerase Inhibition Viral Proteins Viral Proteins Viral mRNA->Viral Proteins Translation Viral Proteins->Assembly Budding & Release Budding & Release Assembly->Budding & Release

Caption: Putative mechanism of action for thiouracil derivatives targeting viral polymerase.

Concluding Remarks

The provided framework enables a standardized and objective comparison of the antiviral efficacy of this compound against other novel antiviral agents. Populating the tables with robust experimental data generated from the detailed protocols will allow for a clear assessment of the compound's potential as a therapeutic candidate. The visualization of workflows and putative mechanisms of action further aids in the understanding and communication of the experimental design and findings. As new data for this compound becomes available, this guide can be utilized to effectively benchmark its performance within the landscape of emerging antiviral therapies.

References

Validation of 5-(Morpholinomethyl)-2-thiouracil as a Lead Compound for Drug Development: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of 5-(Morpholinomethyl)-2-thiouracil as a promising lead compound for drug development. By objectively comparing its synthesized properties and predicted performance with established alternatives, supported by experimental data from closely related analogs, this document serves as a critical resource for researchers in the fields of oncology and endocrinology.

Compound Profile: this compound

This compound is a synthetic derivative of 2-thiouracil, a class of compounds known for a wide range of biological activities. The introduction of a morpholinomethyl group at the 5-position via the Mannich reaction is hypothesized to enhance its bioavailability and target interaction, making it a compound of interest for further investigation. The core thiouracil structure is associated with anticancer, antithyroid, antibacterial, and antifungal properties.[1]

Synthesis: The compound is synthesized through a Mannich reaction involving 2-thiouracil, formaldehyde, and morpholine.[2] This one-pot synthesis is efficient and allows for the straightforward production of the target molecule.

Comparative Analysis: Performance Against Established Drugs

To validate the potential of this compound, its anticipated activities are compared against two well-established drugs: 5-Fluorouracil (5-FU) for its potential as an anticancer agent and Propylthiouracil (PTU) for its potential as an antithyroid agent.

Anticancer Potential: Comparison with 5-Fluorouracil

5-Fluorouracil is a widely used chemotherapeutic agent that acts as an antimetabolite, inhibiting thymidylate synthase and incorporating into RNA and DNA, leading to cell death. While direct cytotoxic data for this compound is not yet available in the public domain, the anticancer potential can be inferred from studies on structurally similar 2-thiouracil-5-sulfonamide derivatives. These studies demonstrate that modifications at the 5-position of the thiouracil ring can lead to significant cytotoxic activity against various cancer cell lines.[3][4]

Table 1: Cytotoxic Activity of 5-Substituted-2-thiouracil Derivatives and 5-Fluorouracil (IC50 in µM)

Compound/DerivativeMCF-7 (Breast)HT-29 (Colon)A-2780 (Ovarian)HepG2 (Liver)Reference
5-FU (Reference) >100>100>10018.30 ± 1.30[3]
Compound 6b 4.40 ± 0.119.00 ± 0.4018.00 ± 0.9012.00 ± 0.50[3]
Compound 6d 5.00 ± 0.2010.00 ± 0.4019.00 ± 0.8011.00 ± 0.40[3]
Compound 6e 3.50 ± 0.107.00 ± 0.3015.00 ± 0.709.00 ± 0.30[3]
Compound 6f 4.00 ± 0.158.00 ± 0.3517.00 ± 0.8510.00 ± 0.45[3]
Compound 6g 4.80 ± 0.189.50 ± 0.4218.50 ± 0.9211.50 ± 0.51[3]
Compound 7b 6.00 ± 0.2512.00 ± 0.5520.00 ± 1.0014.00 ± 0.60[3]

Note: Compounds 6b, 6d, 6e, 6f, 6g, and 7b are 2-thiouracil-5-sulfonamide derivatives with different substitutions. This data is presented to illustrate the potential of 5-substituted thiouracils as anticancer agents.

The data in Table 1 suggests that 5-substituted 2-thiouracil derivatives can exhibit potent anticancer activity, in some cases far exceeding that of 5-FU, particularly against breast and colon cancer cell lines.[3] The mechanism of action for these derivatives is often linked to the inhibition of cyclin-dependent kinase 2A (CDK2A), leading to cell cycle arrest.[3][4] It is plausible that this compound could operate through a similar mechanism.

anticancer_pathway cluster_rb_e2f Rb-E2F Pathway 5_MM_2_T 5-(Morpholinomethyl) -2-thiouracil CDK2_Cyclin_E CDK2/Cyclin E Complex 5_MM_2_T->CDK2_Cyclin_E Inhibition Cell_Cycle_Arrest G1/S Phase Cell Cycle Arrest 5_MM_2_T->Cell_Cycle_Arrest pRb pRb CDK2_Cyclin_E->pRb Phosphorylation E2F E2F pRb->E2F Binding & Inactivation pRb_P pRb-P pRb_P->E2F Release S_phase_genes S-Phase Gene Transcription E2F->S_phase_genes

Hypothesized Anticancer Mechanism of this compound.
Antithyroid Potential: Comparison with Propylthiouracil

Propylthiouracil (PTU) is a frontline antithyroid drug that functions by inhibiting thyroid peroxidase (TPO), the enzyme responsible for the synthesis of thyroid hormones, and by blocking the peripheral conversion of thyroxine (T4) to triiodothyronine (T3).[5][6] Thiouracil and its derivatives are known to possess antithyroid properties.[6] While direct quantitative data on the TPO inhibitory activity of this compound is lacking, studies on other substituted thiouracil derivatives indicate that modifications to the thiouracil ring can modulate antithyroid potency.[7]

Table 2: Antithyroid Activity of Propylthiouracil

ParameterValueReference
Mechanism of Action Inhibition of Thyroid Peroxidase (TPO), Inhibition of T4 to T3 conversion[5][6]
Clinical Use Treatment of Hyperthyroidism (Graves' Disease)[5]

The validation of this compound as an antithyroid agent would require specific assays to determine its TPO inhibition and its effect on T4 to T3 conversion.

antithyroid_pathway Iodide Iodide (I-) TPO Thyroid Peroxidase (TPO) Iodide->TPO Oxidation Iodine Iodine (I2) TPO->Iodine Thyroglobulin Thyroglobulin Iodine->Thyroglobulin Iodination MIT_DIT MIT & DIT Thyroglobulin->MIT_DIT T3_T4 T3 & T4 MIT_DIT->T3_T4 Coupling Thiouracil_Derivative 5-(Morpholinomethyl) -2-thiouracil Thiouracil_Derivative->TPO Inhibition

Mechanism of Thyroid Hormone Synthesis and Inhibition by Thiouracils.

Experimental Protocols

Synthesis of this compound

Reaction: 2-Thiouracil + Formaldehyde + Morpholine → this compound

Procedure:

  • A mixture of 2-thiouracil (0.1 mol), morpholine (0.1 mol), and 37% aqueous formaldehyde (0.1 mol) in ethanol (100 mL) is prepared.

  • The reaction mixture is refluxed for 4-6 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature.

  • The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum.

  • The crude product is recrystallized from a suitable solvent (e.g., ethanol) to yield pure this compound.

synthesis_workflow cluster_reactants Reactants Thiouracil 2-Thiouracil Mix_Reflux Mix in Ethanol and Reflux Thiouracil->Mix_Reflux Formaldehyde Formaldehyde Formaldehyde->Mix_Reflux Morpholine Morpholine Morpholine->Mix_Reflux TLC_Monitoring Monitor by TLC Mix_Reflux->TLC_Monitoring Cooling_Filtration Cool, Filter, and Wash TLC_Monitoring->Cooling_Filtration Drying Dry under Vacuum Cooling_Filtration->Drying Recrystallization Recrystallize Drying->Recrystallization Final_Product This compound Recrystallization->Final_Product

Workflow for the Synthesis of this compound.
Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the in vitro cytotoxic activity of a compound against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HT-29, A-2780, HepG2)

  • Culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound (and reference drug) and incubate for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Thyroid Peroxidase (TPO) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of thyroid peroxidase.

Materials:

  • Thyroid peroxidase (commercially available or prepared from thyroid tissue)

  • Guaiacol

  • Hydrogen peroxide (H₂O₂)

  • Phosphate buffer (pH 7.4)

  • Test compound and reference inhibitor (e.g., Propylthiouracil)

  • 96-well plate

  • Spectrophotometer

Procedure:

  • In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and guaiacol solution.

  • Add the TPO enzyme solution to each well and incubate for a short period.

  • Initiate the reaction by adding H₂O₂.

  • Immediately measure the change in absorbance at 470 nm over time (kinetic read) or after a fixed time point (endpoint read).

  • Calculate the percentage of TPO inhibition and determine the IC50 value.

Conclusion and Future Directions

The available evidence on structurally related compounds strongly suggests that this compound is a viable lead compound for drug development with potential applications in both oncology and the treatment of thyroid disorders. Its straightforward synthesis is a significant advantage for further chemical exploration and optimization.

The next critical steps in the validation of this compound should include:

  • Direct Biological Evaluation: Performing cytotoxicity assays (e.g., MTT) against a panel of cancer cell lines to determine its IC50 values.

  • Mechanism of Action Studies: Investigating its effect on cell cycle progression and key regulatory proteins like CDKs in cancer cells.

  • In Vitro Antithyroid Activity: Conducting thyroid peroxidase inhibition assays to quantify its potency as an antithyroid agent.

  • In Vivo Studies: If in vitro data is promising, proceeding to animal models to evaluate efficacy, toxicity, and pharmacokinetic properties.

This comparative guide provides a solid foundation and rationale for pursuing further preclinical development of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.